molecular formula C20H30O6 B162654 20-Carboxyleukotriene B4 CAS No. 80434-82-8

20-Carboxyleukotriene B4

カタログ番号: B162654
CAS番号: 80434-82-8
分子量: 366.4 g/mol
InChIキー: SXWGPVJGNOLNHT-VFLUTPEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20-hydroxy-20-oxoleukotriene B4 is a member of the class of leukotrienes that is leukotriene B4 in which the terminal methyl group has undergone formal oxidation to the corresponding carboxylic acid. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a leukotriene, an alpha,omega-dicarboxylic acid and a hydroxy carboxylic acid. It is functionally related to a leukotriene B4. It is a conjugate acid of a 20-hydroxy-20-oxoleukotriene B4(2-).
20-Carboxy-leukotriene B4 has been reported in Homo sapiens with data available.
metabolite of leukotriene B4

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWGPVJGNOLNHT-VFLUTPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313358
Record name 20-Carboxyleukotriene B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Carboxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80434-82-8
Record name 20-Carboxyleukotriene B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80434-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Carboxyleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Carboxyleukotriene B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Carboxy-leukotriene� B4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20-Carboxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

20-Carboxyleukotriene B4: Metabolic Fate and Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) was historically categorized merely as the terminal inactivation product of the potent chemoattractant Leukotriene B4 (LTB4). However, modern lipid signaling paradigms have re-evaluated its role. While it represents a critical catabolic step mediated by the CYP4F subfamily, emerging evidence suggests 20-COOH-LTB4 functions as a partial agonist/antagonist at the BLT1 receptor, actively dampening neutrophilic inflammation. This guide outlines the discovery history, the precise enzymatic cascade of


-oxidation, and the gold-standard protocols for its isolation and quantification in biological matrices.

Historical Genesis: The Discovery of -Oxidation

The elucidation of 20-COOH-LTB4 is inextricably linked to the Nobel Prize-winning work of Bengt Samuelsson and colleagues at the Karolinska Institute. Following the structural identification of LTB4 in 1979, the question remained: How does the body turn off this potent inflammatory signal?

In 1981 , Göran Hansson , along with Samuelsson and colleagues, published the seminal paper in FEBS Letters identifying the metabolic fate of LTB4 in human leukocytes.[1][2] They observed that human neutrophils (PMNs) rapidly converted LTB4 into more polar compounds.[3] Through gas chromatography-mass spectrometry (GC-MS), they identified these as 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4) .

Key Historical Insight: The discovery was pivotal because it established that neutrophils possess an intrinsic "self-limiting" mechanism. They do not just synthesize the chemoattractant (LTB4) to call for help; they simultaneously express the machinery to degrade it, preventing uncontrolled inflammation.

Enzymatic Mechanism: The CYP4F Cascade

The conversion of LTB4 to 20-COOH-LTB4 is a three-step oxidation process occurring primarily in the microsomes of neutrophils (autocrine regulation) and hepatocytes (systemic clearance).

The Pathway[4][5][6]
  • 
    -Hydroxylation:  The CYP4F subfamily (specifically CYP4F3A  in neutrophils and CYP4F2  in the liver) introduces a hydroxyl group at the C-20 position.[4]
    
  • Alcohol Oxidation: Alcohol dehydrogenases (ADH) convert the 20-hydroxyl group to an aldehyde (20-CHO-LTB4).

  • Aldehyde Oxidation: Aldehyde dehydrogenases (ALDH) oxidize the intermediate to the stable carboxylic acid, 20-COOH-LTB4.

Once formed, 20-COOH-LTB4 undergoes


-oxidation from the 

-end, eventually breaking the chain and fully eliminating the lipid.
Visualization: The -Oxidation Pathway

LTB4_Metabolism LTB4 Leukotriene B4 (Active Lipid) CYP4F Enzyme: CYP4F3A (PMN) CYP4F2 (Liver) LTB4->CYP4F OH_LTB4 20-OH-LTB4 (Intermediate) CYP4F->OH_LTB4 omega-hydroxylation ADH_ALDH Enzymes: ADH / ALDH OH_LTB4->ADH_ALDH COOH_LTB4 20-COOH-LTB4 (Terminal Metabolite) ADH_ALDH->COOH_LTB4 Oxidation BetaOx Beta-Oxidation (Chain Shortening) COOH_LTB4->BetaOx Clearance

Figure 1: The enzymatic cascade transforming active LTB4 into 20-COOH-LTB4.[5][6] Note the critical role of the CYP4F subfamily.

Biological Significance: Inactivation vs. Regulation

For decades, 20-COOH-LTB4 was considered biologically inert. However, recent binding studies have refined this view. It is not merely "waste"; it acts as a low-efficacy partial agonist that competes with LTB4 for the BLT1 receptor.

Comparative Biological Profile
FeatureLeukotriene B4 (LTB4)20-COOH-LTB4
Primary Function Potent ChemoattractantResolution / Dampening
Receptor Affinity (BLT1) High (

nM)
Moderate to High
Functional Potency 100% (Full Agonist)< 5-10% (Partial Agonist)
Chemotaxis Induction StrongWeak / Negligible
Metabolic Stability Low (Rapidly oxidized)Moderate (Pre-beta-oxidation)
Physiological Role Acute Inflammation InitiationInflammation Resolution

Expert Insight: In drug development, measuring the ratio of LTB4 to 20-COOH-LTB4 is often more informative than measuring LTB4 alone. A high ratio indicates active, unchecked inflammation, while a lower ratio suggests that resolution pathways (CYP4F activity) are intact.

Technical Guide: Isolation and Quantification

The isolation of 20-COOH-LTB4 requires strict adherence to pH control, as the carboxyl group alters the molecule's retention time significantly compared to the parent LTB4.

Experimental Protocol: Neutrophil Stimulation & HPLC Analysis

Objective: Isolate 20-COOH-LTB4 from human neutrophils stimulated with Calcium Ionophore A23187.

Reagents Required[7][6][8][9][10]
  • Buffer: PBS containing 0.1% BSA and 1 mg/mL Glucose.

  • Stimulant: Calcium Ionophore A23187 (Final conc. 2-5

    
    M).
    
  • Stop Solution: 1.5 volumes of ice-cold Methanol (or Acetonitrile).

  • Internal Standard: PGB2 or d4-LTB4.

  • HPLC Mobile Phase: Methanol / Water / Acetic Acid (65:35:0.02 v/v/v).

Step-by-Step Methodology
  • Cell Preparation: Isolate human neutrophils (PMNs) from peripheral blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend at

    
     cells/mL in Buffer.
    
  • Incubation: Pre-warm cells to 37°C for 5 minutes.

  • Stimulation: Add A23187. Incubate for 15-30 minutes .

    • Note: LTB4 peaks at 2-5 minutes. 20-COOH-LTB4 accumulation requires longer incubation (15+ mins).

  • Termination: Stop reaction by adding 1.5 volumes of ice-cold Methanol.

  • Extraction:

    • Centrifuge at 3000 x g to remove protein precipitate.

    • Acidify supernatant to pH 3.0 with 1N HCl.

    • Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methyl Formate or Methanol.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5

      
      m, 4.6 x 250mm).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm (conjugated triene system).

Visualization: Experimental Workflow

Protocol_Workflow Start PMN Isolation (10^7 cells/mL) Stim Add A23187 (37°C, 30 mins) Start->Stim Stop Stop with MeOH Acidify to pH 3.0 Stim->Stop Metabolism occurs SPE Solid Phase Extraction (C18 Cartridge) Stop->SPE Sample Cleanup HPLC Reverse Phase HPLC (UV 270nm) SPE->HPLC Inject Result Quantify: LTB4 vs 20-COOH-LTB4 HPLC->Result

Figure 2: Workflow for the isolation and quantification of LTB4 metabolites from human neutrophils.

References

  • Hansson, G., Lindgren, J. A., Dahlen, S. E., Hedqvist, P., & Samuelsson, B. (1981). Identification and biological activity of novel omega-oxidized metabolites of leukotriene B4 from human leukocytes.[1][2] FEBS Letters, 130(1), 107–112.[1][2]

  • Kikuta, Y., Kusunose, E., & Kusunose, M. (2002). Prostaglandin and leukotriene omega-hydroxylases. Prostaglandins & Other Lipid Mediators, 68-69, 345–362.

  • Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.[6][9] Journal of Leukocyte Biology, 105(6), 1131–1142.

  • Powell, W. S. (1984). Properties of leukotriene B4 20-hydroxylase from polymorphonuclear leukocytes. Journal of Biological Chemistry, 259(5), 3082–3089.

Sources

Technical Guide: Chemical Synthesis of 20-Carboxyleukotriene B4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) is the terminal


-oxidation metabolite of the potent chemoattractant Leukotriene B4 (LTB4).[1][2][3] While historically viewed merely as an inactivation product, recent lipidomics research suggests it retains specific receptor affinity (BLT1) and may play a role in the resolution phase of inflammation.[1]

This guide details the total chemical synthesis of 20-COOH-LTB4. Unlike the biological route mediated by CYP4F enzymes, the chemical route requires a convergent stereoselective strategy to establish the labile conjugated triene system (


) and the specific chirality at C5(

) and C12(

), while simultaneously managing the bifunctional carboxylate termini.[1]

Part 1: Biological Context & Retrosynthetic Logic

The Metabolic Pathway (Biological Route)

In vivo, LTB4 is rapidly metabolized by neutrophils and hepatocytes. The cytochrome P450 4F subfamily (specifically CYP4F3A in neutrophils) catalyzes the


-hydroxylation to 20-OH-LTB4, which is subsequently oxidized by alcohol dehydrogenases to 20-COOH-LTB4.[1]

MetabolicPathway LTB4 Leukotriene B4 (Active) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 omega-oxidation CYP CYP4F3A (NADPH, O2) CYP->OH_LTB4 COOH_LTB4 20-COOH-LTB4 (Target) OH_LTB4->COOH_LTB4 oxidation ADH ADH/ALDH ADH->COOH_LTB4

Figure 1: The CYP4F-mediated oxidative cascade from LTB4 to 20-COOH-LTB4.[1]

Retrosynthetic Analysis (Chemical Route)

The chemical synthesis is best approached via a Convergent Strategy , adapted from the classic Zamboni/Merck Frosst methodology . The molecule is disconnected into three key fragments to isolate the sensitive triene formation until the final steps.

  • Fragment A (C1-C6): Contains the C1 carboxylate and C5(

    
    ) hydroxyl.[1]
    
  • Fragment B (C7-C11): A phosphonium salt linker acting as the "glue" for the triene system.[1]

  • Fragment C (C12-C20): The "Tail" fragment.[1] Crucial Modification: Unlike standard LTB4 synthesis which uses a propyl-terminated tail, 20-COOH-LTB4 requires a bifunctional fragment carrying a protected C20 carboxylate.[1]

Retrosynthesis cluster_fragments Retrosynthetic Disconnection Target 20-COOH-LTB4 (Target Molecule) FragA Fragment A (C1-C6) Epoxy-Aldehyde or Lactone (Chiral Pool: 2-deoxy-D-ribose) Target->FragA Disconnect C6-C7 FragB Fragment B (C7-C11) Phosphonium Ylide Linker Target->FragB FragC Fragment C (C12-C20) Modified Tail with C20-Ester (Requires 14Z geometry) Target->FragC Disconnect C11-C12

Figure 2: Convergent retrosynthetic breakdown into three modular building blocks.

Part 2: Critical Synthetic Strategy

Stereochemical Control

The biological activity of 20-COOH-LTB4 depends strictly on the 5(S), 12(R) configuration.[1]

  • C5(S) Center: Derived from the chiral pool, typically 2-deoxy-D-ribose .[1] This ensures high optical purity without expensive asymmetric catalysis.[1]

  • C12(R) Center: Established in Fragment C, often via Sharpless Asymmetric Epoxidation of a divinyl carbinol precursor or enzymatic resolution.[1]

The Triene System ( )

The conjugated triene is highly susceptible to light-induced isomerization and oxidation.[1]

  • Strategy: The

    
     diene is pre-formed in the coupling of Fragments B and C.
    
  • Final Assembly: The

    
     bond is formed last via a Wittig reaction  between the C1-C6 aldehyde (Fragment A) and the C7-C20 ylide.[1] The use of non-stabilized ylides under salt-free conditions ensures high Z-selectivity.[1]
    

Part 3: Detailed Experimental Protocol

Synthesis of the Modified Fragment C (C12-C20)

Note: This is the deviation from standard LTB4 synthesis. Objective: Synthesize the C12-C20 fragment containing the 14Z double bond and the protected C20 acid.

  • Starting Material: Methyl 9-oxononanoate (derived from ozonolysis of methyl oleate).[1]

  • Wittig Reaction: React with propyltriphenylphosphonium bromide (modified to include a silyl-protected alcohol at the other end) to install the cis-alkene at C14. Note: This step requires careful optimization to ensure Z-selectivity.

  • Asymmetric Introduction of C12-OH:

    • Perform an asymmetric allylic oxidation or use a chiral auxiliary to introduce the hydroxyl group at C12 with R-configuration.[1]

    • Protection: Protect the C12 alcohol as a tert-butyldimethylsilyl (TBS) ether.

    • Outcome: A protected C9 fragment: Methyl (12R, 14Z)-12-(TBS-oxy)-20-methoxy-20-oxoeicosa-14-enoate precursor.[1]

Final Coupling (The Wittig Assembly)

Pre-requisites:

  • Fragment A: 5(S)-TBS-oxy-6-oxo-hexanoate (Aldehyde).[1]

  • Fragment B+C: A C7-C20 phosphonium salt generated from the coupling of the linker and the tail.[1]

Protocol:

  • Generation of Ylide:

    • Suspend the C7-C20 phosphonium salt (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C.[1]

    • Add NaHMDS (Sodium hexamethyldisilazide, 1.1 eq) dropwise.[1] The solution turns deep red/orange, indicating ylide formation.[1]

    • Stir for 30 minutes.

  • Coupling:

    • Add Fragment A (Aldehyde, 0.9 eq) dissolved in THF dropwise to the ylide solution at -78°C.

    • Critical: Maintain temperature < -70°C to maximize Z-selectivity for the C6 double bond.[1]

    • Allow to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH4Cl solution.[1]

    • Extract with Ethyl Acetate (x3).[1]

    • Dry over Na2SO4 and concentrate in vacuo (protect from light).

Global Deprotection & Purification

The final step reveals the carboxylic acids and hydroxyl groups.

  • Silyl Deprotection:

    • Dissolve the crude coupled product in THF.

    • Add TBAF (Tetra-n-butylammonium fluoride, 4.0 eq) buffered with acetic acid.[1]

    • Stir at Room Temperature for 12 hours.

  • Ester Hydrolysis (Saponification):

    • Add LiOH (aq, 1M) and MeOH.[1] Stir at 0°C.[1][4]

    • Caution: Monitor strictly by TLC. Prolonged exposure to base can cause isomerization of the triene.

    • Acidify carefully to pH 5 with dilute NaH2PO4.[1]

  • Purification (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Gradient of Methanol/Water + 0.01% Acetic Acid (60:40 to 85:15).

    • Detection: UV at 270 nm (Characteristic Triene Absorbance).[1]

Part 4: Analytical Validation

To validate the synthesis, the product must meet specific physicochemical criteria comparing it to the natural metabolite.

Parameter20-COOH-LTB4 (Synthetic)LTB4 (Standard)Notes
UV Max 270 nm270 nmCharacteristic of conjugated triene.[1]
Mass Spec (m/z) 365.2 [M-H]-335.2 [M-H]-Difference of +30 Da (oxidation of -CH3 to -COOH).[1]
Retention Time Earlier (More Polar)Reference20-COOH is significantly more polar due to the dicarboxylic acid nature.[1]
Bioactivity (BLT1) Kd ~ 15-30 nMKd ~ 0.5-1.0 nM20-COOH binds BLT1 with lower affinity than LTB4 [1].[1]

References

  • Soberman, R. J., et al. (1988).[1][5] "Receptor-mediated processing of leukotriene B4 by human neutrophils." Journal of Clinical Investigation. Link[1]

  • Kikuta, Y., et al. (1993).[1][2] "Purification and characterization of a leukotriene B4 omega-hydroxylase from human neutrophils." Journal of Biological Chemistry. Link

  • Zamboni, R., & Rokach, J. (1983).[1] "Stereospecific synthesis of leukotriene B4." Tetrahedron Letters. Link[1]

  • Archambault, A. S., et al. (2019).[1] "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils."[1][3][6] Journal of Leukocyte Biology. Link[1]

  • Guindon, Y., et al. (1984).[1] "Synthesis of leukotriene B4 and its natural isomers." The Journal of Organic Chemistry. Link[1]

Sources

Biological Function & Analytical Profiling of 20-Carboxyleukotriene B4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Redefining Metabolic "Waste"

Historically, 20-Carboxyleukotriene B4 (20-COOH-LTB4) was categorized merely as the terminal inactivation product of Leukotriene B4 (LTB4), destined for renal excretion. However, modern lipidomics and pharmacological profiling have reclassified this metabolite as a critical pro-resolving modulator .

While LTB4 is a potent neutrophil chemoattractant that initiates acute inflammation, its omega-oxidation products—specifically 20-COOH-LTB4—act as partial agonists/antagonists at the BLT1 receptor. By retaining high binding affinity but exhibiting minimal intrinsic activity, 20-COOH-LTB4 effectively competes with LTB4, dampening the inflammatory signal and facilitating the resolution phase. This guide details the biosynthesis, receptor pharmacology, and validated protocols for the detection and functional assessment of 20-COOH-LTB4.

Biosynthesis and Metabolic Pathway

The formation of 20-COOH-LTB4 is a tightly regulated three-step oxidation process occurring primarily in neutrophils and hepatocytes. This pathway is governed by the CYP4F subfamily of cytochrome P450 enzymes, which serves as a metabolic checkpoint for inflammation.

The Omega-Oxidation Cascade
  • Hydroxylation: LTB4 is hydroxylated at the omega (C20) position by CYP4F3A (in neutrophils) or CYP4F2 (in liver) to form 20-OH-LTB4 .

  • Oxidation to Aldehyde: 20-OH-LTB4 is oxidized by alcohol dehydrogenases (ADH) to the unstable intermediate 20-CHO-LTB4 .

  • Carboxylation: Aldehyde dehydrogenases (ALDH) rapidly convert the intermediate to the stable dicarboxylic acid, 20-COOH-LTB4 .

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the feedback loop involving PPAR


.

LTB4_Metabolism LTB4 Leukotriene B4 (Potent Agonist) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 Omega-Hydroxylation PPAR PPAR-alpha (Nuclear Receptor) LTB4->PPAR Activates CYP4F CYP4F3A / CYP4F2 (NADPH, O2) CYP4F->OH_LTB4 COOH_LTB4 20-COOH-LTB4 (Partial Agonist/Antagonist) OH_LTB4->COOH_LTB4 Dehydrogenation ADH ADH / ALDH ADH->COOH_LTB4 BetaOx Beta-Oxidation (Peroxisomes) COOH_LTB4->BetaOx Clearance PPAR->CYP4F Induces Expression

Figure 1: The LTB4 Omega-Oxidation Pathway. LTB4 activates PPAR


, which induces CYP4F enzymes, promoting the conversion of LTB4 to 20-COOH-LTB4, thereby self-limiting the inflammatory response.

Pharmacology & Receptor Signaling

The biological significance of 20-COOH-LTB4 lies in its interaction with the high-affinity LTB4 receptor, BLT1 .

BLT1 Receptor Interaction (Partial Agonism)
  • Binding Affinity: 20-COOH-LTB4 binds to BLT1 with high affinity (

    
     in the low nanomolar range), comparable to LTB4.[1]
    
  • Intrinsic Activity: Despite high affinity, it induces only weak G-protein coupling. In neutrophil degranulation assays, 20-COOH-LTB4 exhibits approximately 2.6% of the potency of LTB4.

  • Functional Outcome: By occupying the receptor without triggering a robust response, 20-COOH-LTB4 acts as a natural antagonist in the presence of LTB4. It effectively shifts the dose-response curve of LTB4 to the right, inhibiting neutrophil chemotaxis and degranulation.

PPAR Activation

While LTB4 is a direct ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR


), 20-COOH-LTB4 represents the catabolic endpoint driven by this activation. The dicarboxylic acid structure of 20-COOH-LTB4 targets it for peroxisomal 

-oxidation, a process also upregulated by PPAR

.
ParameterLeukotriene B4 (LTB4)20-COOH-LTB4
BLT1 Affinity (

)
~0.1 - 1.0 nM~1.0 - 5.0 nM
Neutrophil Chemotaxis Potent Inducer (

~1 nM)
Weak / Inhibitory
Degranulation Potency 100% (Reference)~2.6%
Physiological Role Pro-inflammatoryPro-resolving / Inactive
Metabolic Fate Omega-oxidationBeta-oxidation

Experimental Protocols

LC-MS/MS Detection and Quantification

Accurate quantification of 20-COOH-LTB4 in biological matrices (plasma, neutrophil supernatants) requires sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Extraction: Acidify sample (pH 3.5) and perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol/Ethyl Acetate.

  • Internal Standard: Spike with

    
    -LTB4 or 
    
    
    
    -20-COOH-LTB4 (if available) prior to extraction.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 30% B to 90% B over 8 minutes.

MS/MS Parameters (Negative Ion Mode): Since 20-COOH-LTB4 is a dicarboxylic acid, negative electrospray ionization (ESI-) is preferred.

  • Precursor Ion: m/z 365.2

    
    
    
  • Product Ions:

    • Quantifier:m/z 195.1 (Cleavage at C12, conserved LTB4 fragment).

    • Qualifier:m/z 321.2 (Loss of

      
      ).
      

Note: The transition 365 -> 195 is highly specific for the LTB4 backbone. Ensure chromatographic separation from 20-OH-LTB4 (m/z 351) to avoid cross-talk.

Neutrophil Chemotaxis Inhibition Assay

To verify the biological function of 20-COOH-LTB4, a competitive chemotaxis assay is the gold standard.

Protocol:

  • Isolation: Isolate human neutrophils from peripheral blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in HBSS + 0.1% BSA.

  • Chamber Setup: Use a modified Boyden chamber or Transwell system (3 µm pore size).

  • Treatment Groups:

    • Control: Buffer only.

    • Agonist: LTB4 (10 nM).

    • Competitor: LTB4 (10 nM) + 20-COOH-LTB4 (Titration: 1 nM – 1 µM).

  • Incubation: Allow migration for 45–60 minutes at 37°C.

  • Quantification: Count migrated cells using flow cytometry or automated cell counting.

  • Analysis: Calculate the

    
     of 20-COOH-LTB4 in inhibiting LTB4-induced migration.
    

Signaling Mechanism Visualization

The following diagram details the competitive interaction at the neutrophil membrane surface.

Signaling_Mechanism BLT1 BLT1 Receptor (G-Protein Coupled) G_Protein Gi Protein Activation BLT1->G_Protein Signal Transduction LTB4 LTB4 (Full Agonist) LTB4->BLT1 High Affinity Strong Activation COOH 20-COOH-LTB4 (Partial Agonist) COOH->BLT1 High Affinity Weak Activation COOH->LTB4 Competes for Binding Site Ca_Flux Calcium Flux G_Protein->Ca_Flux Actin Actin Polymerization G_Protein->Actin Migration Chemotaxis (Inflammation) Ca_Flux->Migration Actin->Migration

Figure 2: Competitive Inhibition Mechanism. 20-COOH-LTB4 occupies the BLT1 receptor, preventing the potent LTB4 ligand from triggering the full signaling cascade required for maximal chemotaxis.

References

  • Archambault, A. S., et al. (2019). "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils." Journal of Leukocyte Biology. Link

  • Kikuta, Y., et al. (2002). "Leukotriene B4 omega-hydroxylase (CYP4F3)." Prostaglandins & Other Lipid Mediators.[3] Link

  • Powell, W. S., & Rokach, J. (2015). "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs)." Progress in Lipid Research. Link

  • Yokomizo, T., et al. (2000). "A second leukotriene B(4) receptor, BLT2. A new therapeutic target in inflammation and immunological disorders." Journal of Experimental Medicine. Link

  • Devchand, P. R., et al. (1996). "The PPARalpha-leukotriene B4 pathway to inflammation control." Nature. Link

Sources

20-Carboxyleukotriene B4: Receptor Pharmacology and Signal Termination Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) is the terminal oxidation product of the potent chemoattractant Leukotriene B4 (LTB4).[1] Historically categorized as a biologically inert waste product, modern pharmacological analysis defines it as a critical functional antagonist and a marker of inflammatory resolution.

Unlike its parent molecule, which drives intense neutrophil chemotaxis via the high-affinity BLT1 receptor, 20-COOH-LTB4 exhibits a distinct pharmacological profile: it retains receptor affinity but possesses negligible intrinsic efficacy. This guide details the receptor targets of 20-COOH-LTB4, the enzymatic pathways governing its formation, and the experimental protocols required to validate its activity in drug development workflows.

The Metabolic Context: The CYP4F Termination Switch

The conversion of LTB4 to 20-COOH-LTB4 is not merely degradation; it is a regulated "off-switch" for the innate immune response. This process is mediated primarily by the CYP4F subfamily of cytochrome P450 enzymes.

The -Oxidation Cascade
  • Substrate: LTB4 (Active).

  • Intermediate: 20-Hydroxy-LTB4 (20-OH-LTB4) – Retains partial biological activity.

  • Product: 20-Carboxy-LTB4 (20-COOH-LTB4) – Biologically silenced.

  • Clearance:

    
    -oxidation from the 
    
    
    
    -end.

Key Enzymes:

  • CYP4F3A: The dominant isoform in human neutrophils (PMN). Its high expression ensures rapid autocrine termination of the LTB4 signal during inflammation.

  • CYP4F2: Primarily hepatic; responsible for systemic clearance of circulating LTB4.

MetabolicPathway LTB4 Leukotriene B4 (Active Ligand) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 w-Hydroxylation CYP4F CYP4F3A (Neutrophil) CYP4F2 (Liver) CYP4F->LTB4 COOH_LTB4 20-COOH-LTB4 (Terminal Metabolite) OH_LTB4->COOH_LTB4 w-Oxidation BetaOx Beta-Oxidation (Peroxisome) COOH_LTB4->BetaOx Degradation

Figure 1: The


-oxidation cascade converting active LTB4 to the 20-COOH metabolite.

Receptor Targets and Pharmacology[3][4]

The biological significance of 20-COOH-LTB4 is defined by its interaction (or lack thereof) with three specific receptors: BLT1 , BLT2 , and PPAR


 .
A. BLT1 (High-Affinity LTB4 Receptor)

BLT1 is a G-protein coupled receptor (GPCR) predominantly expressed on leukocytes.[2] It is the primary driver of neutrophil chemotaxis.

  • Interaction: 20-COOH-LTB4 binds to BLT1 but exhibits significantly reduced affinity and negligible efficacy .

  • Mechanism: It acts as a partial agonist with such low intrinsic activity that it functions effectively as a competitive antagonist in the presence of LTB4.

  • Quantitative Data:

    • Binding Affinity (

      
      ):  20-COOH-LTB4 shows a 
      
      
      
      approximately 100-fold higher (weaker) than LTB4.
    • Functional Activity: Induces only ~2.6% of the degranulation response compared to LTB4.

B. BLT2 (Low-Affinity LTB4 Receptor)

BLT2 is a ubiquitously expressed receptor associated with barrier function and wound healing.

  • Interaction: 20-COOH-LTB4 is a poor ligand for BLT2.

  • Data: In competitive binding assays, 20-COOH-LTB4 competes for

    
     of specific binding even at high concentrations (
    
    
    
    ). It does not effectively activate BLT2-dependent pathways.
C. PPAR (Peroxisome Proliferator-Activated Receptor Alpha)

This nuclear receptor controls lipid metabolism genes.[3]

  • Interaction: LTB4 is a natural ligand for PPAR

    
    , triggering the transcription of CYP4F genes (a negative feedback loop).
    
  • Role of 20-COOH: The oxidation of LTB4 to 20-COOH-LTB4 represents the loss of PPAR

    
     activation capacity . While LTB4 activates PPAR
    
    
    
    to induce its own destruction, 20-COOH-LTB4 is the inert result, unable to sustain the feedback loop.
Summary of Receptor Profiles
ReceptorLigand Type20-COOH-LTB4 ActivityPhysiological Outcome
BLT1 GPCR (

)
Low-Affinity Partial AgonistSignal Termination (Halts Chemotaxis)
BLT2 GPCR (

)
Negligible AffinityNo Effect
PPAR

NuclearInactive/WeakEnd of Metabolic Feedback Loop

Experimental Protocols

To study 20-COOH-LTB4, researchers must distinguish between binding (occupancy) and function (chemotaxis).

Protocol A: Competitive Radioligand Binding Assay (BLT1)

Objective: Determine the displacement of LTB4 by 20-COOH-LTB4.

Reagents:

  • Membrane preparations from CHO cells stably expressing human BLT1.

  • Radioligand:

    
    -LTB4 (Specific Activity ~150 Ci/mmol).
    
  • Competitor: 20-COOH-LTB4 (0.1 nM to 10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Incubation: Mix 10

    
    g membrane protein with 0.5 nM 
    
    
    
    -LTB4 and varying concentrations of 20-COOH-LTB4.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: 3x washes with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

    
     and 
    
    
    
    .
    • Expected Result: Curve shifts significantly to the right compared to unlabeled LTB4.

Protocol B: Neutrophil Chemotaxis (Functional Nullification)

Objective: Demonstrate the loss of chemotactic potency.[4]

Reagents:

  • Primary human neutrophils (isolated via Dextran sedimentation/Ficoll-Paque).

  • Boyden Chamber (modified) or Transwell system (3

    
    m pore size).
    
  • Chemoattractant: LTB4 (10 nM) vs. 20-COOH-LTB4 (10 nM - 1

    
    M).
    

Workflow:

  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Loading: Place chemoattractant in the lower well and cell suspension in the upper insert.

  • Migration: Incubate at 37°C, 5%

    
     for 45-60 minutes.
    
  • Quantification: Count cells in the lower chamber (using flow cytometry or automated counting).

  • Controls: Negative (Buffer only), Positive (fMLP or 10 nM LTB4).

  • Validation: Pre-treat with BLT1 antagonist (e.g., U-75302) to confirm receptor specificity.

SignalingLogic cluster_0 Active Inflammation cluster_1 Resolution / Termination LTB4 LTB4 BLT1_Active BLT1 Receptor (Active Conformation) LTB4->BLT1_Active Signal G-Protein Signaling (Ca2+ Flux, Chemotaxis) BLT1_Active->Signal COOH 20-COOH-LTB4 BLT1_Inactive BLT1 Receptor (Weak Binding) COOH->BLT1_Inactive Low Affinity NoSignal No Signaling (Chemotaxis Arrest) BLT1_Inactive->NoSignal

Figure 2: Comparative signaling logic. LTB4 drives signal transduction, while 20-COOH-LTB4 fails to engage the G-protein machinery.

References

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

  • Yokomizo, T., et al. (2000). A second leukotriene B(4) receptor, BLT2.[2][5] A new therapeutic target in inflammation and immunological disorders. Journal of Experimental Medicine. Retrieved from [Link]

  • Devchand, P. R., et al. (1996). The PPARalpha-leukotriene B4 pathway to inflammation control. Nature. Retrieved from [Link]

  • Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry. Retrieved from [Link]

  • Willeisen, M. G., et al. (2000). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. Journal of Leukocyte Biology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Profiling of 20-Carboxyleukotriene B4 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the precise quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4), a critical biomarker for Leukotriene B4 (LTB4) clearance and omega-oxidation activity.

Part 1: Introduction & Biological Context

The Analyte: 20-COOH-LTB4

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammation and immune response.[1][2] Its biological activity is terminated primarily through omega-oxidation, catalyzed by the CYP4F subfamily of cytochrome P450 enzymes (primarily CYP4F2 and CYP4F3 in humans).

The metabolic cascade proceeds as follows:

  • LTB4 is hydroxylated at the omega-end to form 20-OH-LTB4 .[1]

  • 20-OH-LTB4 is further oxidized by alcohol/aldehyde dehydrogenases to 20-COOH-LTB4 (20-carboxy-LTB4).

  • 20-COOH-LTB4 is subsequently degraded via beta-oxidation from the omega-end.

While LTB4 is the active pro-inflammatory agent, 20-COOH-LTB4 serves as a robust marker for:

  • Metabolic Flux: Assessing the activity of CYP4F enzymes.

  • Inflammation Resolution: High levels indicate active clearance of inflammation.

  • Stability: Unlike LTB4, which is prone to rapid isomerization and degradation, 20-COOH-LTB4 is relatively more stable in urine and plasma, making it a superior candidate for retrospective biomarker analysis.

Why LC-MS/MS?

Commercial ELISAs for LTB4 exhibit negligible cross-reactivity with 20-COOH-LTB4 (<2.3% for Cayman Chemical kits; <0.2% for Abcam). Furthermore, no specific ELISA exists for 20-COOH-LTB4 that can distinguish it from the abundant 20-OH metabolite. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode is the only validated method for specific quantification.

LTB4_Metabolism LTB4 Leukotriene B4 (Active) CYP4F CYP4F2 / CYP4F3 (Omega-Oxidation) LTB4->CYP4F OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 Hydroxylation CYP4F->OH_LTB4 ADH Alcohol/Aldehyde Dehydrogenase OH_LTB4->ADH COOH_LTB4 20-COOH-LTB4 (Inactive Marker) OH_LTB4->COOH_LTB4 Oxidation ADH->COOH_LTB4 BetaOx Beta-Oxidation (Chain Shortening) COOH_LTB4->BetaOx Metabolism Elimination Urinary Excretion COOH_LTB4->Elimination

Figure 1: The Omega-Oxidation pathway of LTB4 leading to the formation of the stable metabolite 20-COOH-LTB4.

Part 2: Experimental Protocol

A. Materials & Reagents[2][3][4][5][6][7][8]
  • Standards:

    • 20-carboxy-Leukotriene B4 (Cayman Chem Item No. 20180 or equivalent).

    • Internal Standard (IS): Leukotriene B4-d4 (LTB4-d4).[2][3][4] Note: While d4-20-COOH-LTB4 is ideal, it is rarely commercially available. LTB4-d4 is the accepted surrogate, provided retention time windows are managed.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges (e.g., Strata-X).

B. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is not recommended for trace eicosanoid analysis due to ion suppression. SPE is mandatory.

Matrix: Plasma (EDTA/Heparin) or Urine. Volume: 200–500 µL.

  • Spiking: Add 10 µL of Internal Standard (LTB4-d4, 100 ng/mL) to the sample.

  • Acidification: Add dilute HCl or Formic Acid to adjust sample pH to ~3.0.

    • Reasoning: Protonation of the carboxyl group (-COOH) increases hydrophobicity, ensuring retention on the C18/HLB phase.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (pH 3.0).

  • Loading: Load the acidified sample onto the cartridge under gravity or low vacuum.

  • Washing:

    • Wash 1: 1 mL Water (pH 3.0) – removes salts/proteins.

    • Wash 2: 1 mL 15% Methanol in Water – removes polar interferences.

  • Elution: Elute with 1 mL Acetonitrile .

    • Note: 20-COOH-LTB4 is more polar than LTB4; ensure the elution solvent is strong enough but avoid 100% MeOH if it causes evaporation issues. ACN is preferred for blow-down.

  • Reconstitution: Evaporate to dryness under Nitrogen stream. Reconstitute in 100 µL of Mobile Phase A/B (70:30).

SPE_Workflow Sample Biological Sample (Plasma/Urine) Spike Add IS (LTB4-d4) & Acidify to pH 3.0 Sample->Spike Condition Condition SPE (MeOH -> H2O pH 3) Spike->Condition Load Load Sample Condition->Load Wash Wash Steps 1. Acidic Water 2. 15% MeOH Load->Wash Elute Elute (100% Acetonitrile) Wash->Elute Recon Evaporate & Reconstitute (30% ACN in Water) Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow optimized for carboxylated eicosanoids.

C. LC-MS/MS Configuration[7]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP or Waters BEH C18), 2.1 x 100 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B (Focusing)

    • 1-8 min: 30% -> 90% B (Linear Ramp)

    • 8-10 min: 90% B (Wash)

    • 10.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.[5]

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Source Temp: 500°C.

  • Capillary Voltage: -4500 V.

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)Collision (eV)Type
20-COOH-LTB4 365.2 195.1 503022Quantifier
20-COOH-LTB4365.2321.2503018Qualifier (Loss of CO2)
LTB4-d4 (IS) 339.2 199.1 503022Internal Standard
LTB4 (Reference)335.2195.1503022Parent Compound

Mechanism of Fragmentation:

  • Precursor: 20-COOH-LTB4 (MW 366.5) forms the [M-H]⁻ ion at m/z 365.2 .

  • Product: The cleavage of the C1-C12 chain yields the carboxyl-containing fragment at m/z 195.1 . This fragment is conserved between LTB4 and 20-COOH-LTB4 because the structural modification (oxidation) occurs at C20 (the omega end), which is part of the neutral loss in this specific transition.

Part 3: Validation & Quality Control

Specificity & Isomer Separation

Eicosanoids are notorious for having multiple isomers (e.g., 6-trans-LTB4, 12-epi-LTB4).

  • Critical Check: Run a standard of 20-COOH-LTB4. Ensure it resolves from the LTB4 peak (20-COOH-LTB4 is more polar and will elute earlier than LTB4).

  • Retention Time: Expect 20-COOH-LTB4 to elute at ~4-5 min, while LTB4 elutes at ~6-7 min under the proposed gradient.

Linearity & Sensitivity
  • Range: 10 pg/mL to 5000 pg/mL.

  • Curve Fit: Linear regression (1/x² weighting).

  • LLOQ: Target 10–20 pg/mL.

Recovery Calculation

Since LTB4-d4 is used as the IS for 20-COOH-LTB4, absolute recovery may differ due to polarity differences.

  • Validation Step: Spike blank matrix with 20-COOH-LTB4 pre-extraction and post-extraction.

  • Formula: Recovery (%) = (Area_Pre / Area_Post) * 100.

  • Acceptance: >70% recovery is standard for SPE.

Stability

20-COOH-LTB4 is more stable than LTB4, but precautions are necessary:

  • Store samples at -80°C.

  • Avoid repeated freeze-thaw cycles (>3 cycles).

  • Keep autosampler temperature at 4°C.

References

  • Metabolic Pathway & Identification

    • Title: The identification and formation of 20-aldehyde leukotriene B4.[1]

    • Source: N
    • URL:[Link]

  • LC-MS/MS Method Development

    • Title: Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma.[3][6]

    • Source: Bioanalysis (via PubMed).
    • URL:[Link]

  • Biological Activity & Cross-Reactivity

    • Title: 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.
    • Source: Journal of Leukocyte Biology.
    • URL:[Link]

  • Internal Standard Data

    • Title: Leukotriene B4-d4 Product Information.[1][2][7][3][4]

    • Source: Cayman Chemical.

Sources

High-Resolution Profiling of 20-Carboxyleukotriene B4: A Protocol for Inflammation Resolution Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous methodological framework for the quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4) , a critical omega-oxidation metabolite of the potent chemoattractant Leukotriene B4 (LTB4). As a marker of inflammation resolution, accurate profiling of 20-COOH-LTB4 is essential for drug development programs targeting the arachidonic acid cascade. This guide details a validated LC-MS/MS workflow (Gold Standard) and an accessible HPLC-UV alternative, supported by optimized Solid Phase Extraction (SPE) protocols.

Introduction & Biological Context

Leukotriene B4 (LTB4) is a primary driver of neutrophil chemotaxis and activation. Its biological activity is terminated through an omega-oxidation pathway catalyzed by CYP4F enzymes (primarily CYP4F3A in neutrophils), which convert LTB4 into 20-Hydroxy-LTB4 (20-OH-LTB4) and subsequently to 20-Carboxyleukotriene B4 (20-COOH-LTB4) .[1]

While LTB4 promotes inflammation, 20-COOH-LTB4 represents the deactivated end-product, often serving as a biomarker for the rate of metabolic clearance.[1] Quantifying the ratio of LTB4 to its omega-oxidized metabolites provides deep insights into the efficacy of resolution-phase therapeutics.

Metabolic Pathway Visualization

LTB4_Metabolism LTB4 Leukotriene B4 (Active) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 CYP4F3A (ω-hydroxylation) CHO_LTB4 20-CHO-LTB4 (Unstable) OH_LTB4->CHO_LTB4 Alcohol Dehydrogenase COOH_LTB4 20-COOH-LTB4 (Inactive) CHO_LTB4->COOH_LTB4 Aldehyde Dehydrogenase

Figure 1: The omega-oxidation pathway of LTB4 inactivation.[2][3] CYP4F enzymes initiate the conversion, rendering the potent lipid mediator inactive.

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for eicosanoids due to ion suppression in MS and interferences in UV. Solid Phase Extraction (SPE) on C18 cartridges is the industry standard for enriching 20-COOH-LTB4 from plasma or urine.

Reagents
  • SPE Cartridges: C18 (Octadecyl), 100 mg / 1 mL (e.g., Strata-X, Oasis HLB, or equivalent).

  • Wash Buffer: 5% Methanol in Water.[4]

  • Elution Solvent: Methanol (100%).

  • Internal Standard (IS): LTB4-d4 (Deuterated LTB4).[5]

Extraction Workflow

SPE_Workflow Start Sample Pre-treatment (Plasma/Urine + LTB4-d4 IS) Cond Conditioning 1 mL MeOH -> 1 mL Water Start->Cond Load Load Sample Gravity or Low Vacuum Cond->Load Wash Wash Step 1 mL 5% MeOH/Water (Removes salts/proteins) Load->Wash Dry Dry Cartridge High Vacuum (2-5 min) Wash->Dry Elute Elution 2 x 500 µL 100% Methanol Dry->Elute Recon Evaporate & Reconstitute N2 stream -> Mobile Phase Elute->Recon

Figure 2: Step-by-step SPE workflow for the isolation of 20-COOH-LTB4 from biological matrices.

Method A: LC-MS/MS Protocol (Gold Standard)

This method offers the highest sensitivity (pg/mL range) and specificity, essential for pharmacokinetic (PK) studies.

Hardware Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Column: C18 Reversed-Phase, 100 x 2.1 mm, 1.7 µm or 2.6 µm core-shell (e.g., Kinetex C18 or Acquity BEH C18).

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phase & Gradient
  • Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid (or 0.1% Formic Acid).

  • Note on Acid: Acetic acid often yields better negative mode ionization for leukotrienes than formic acid.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Start Gradient
8.095Elute LTB4 & Metabolites
10.095Wash
10.130Re-equilibration
13.030End Run
Mass Spectrometry Parameters (Negative Ion Mode)

20-COOH-LTB4 is more polar than LTB4 and will elute earlier (approx. 4-6 min) compared to LTB4 (approx. 7-8 min).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
20-COOH-LTB4 365.2 [M-H]⁻195.1 -2450
20-COOH-LTB4 (Qual) 365.2 [M-H]⁻321.2 (Loss of CO₂)-2050
LTB4 335.2 [M-H]⁻195.1-2250
LTB4-d4 (IS) 339.2 [M-H]⁻197.1-2250
  • Critical Note: The transition m/z 365 -> 195 corresponds to the cleavage of the C1-C12 chain, which is structurally conserved between LTB4 and its omega-oxidized forms. The m/z 365 -> 321 transition represents decarboxylation and is highly specific to the carboxy metabolite.

Method B: HPLC-UV Protocol (Accessible Alternative)

Suitable for in vitro assays (e.g., microsomal incubations) where metabolite concentrations are higher (>10 ng/mL).

Hardware Configuration
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Detection Wavelength: 270 nm (Characteristic conjugated triene absorption).

  • Reference Wavelength: 360 nm.

Chromatographic Conditions
  • Column: Synergi Hydro-RP (Polar Endcapped C18), 150 x 4.6 mm, 4 µm.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase: Isocratic or Shallow Gradient.

    • Isocratic: 65% Methanol / 35% Water (+ 0.1% Acetic Acid).

    • Note: 20-COOH-LTB4 is significantly more polar than LTB4. In isocratic conditions optimized for LTB4, 20-COOH-LTB4 may elute near the void volume. A gradient starting at 50% MeOH is recommended.

Recommended Gradient for UV:

Time (min) % Methanol
0.0 50
15.0 80

| 20.0 | 100 |

Validation & Troubleshooting

Linearity and Sensitivity
  • LC-MS/MS: Linear range typically 10 pg/mL to 100 ng/mL .

  • HPLC-UV: Linear range typically 5 ng/mL to 10 µg/mL .

Troubleshooting Guide
  • Peak Tailing: Leukotrienes contain free carboxylic acid groups. Ensure the mobile phase pH is acidic (pH 3-4) using Acetic or Formic acid to suppress ionization of the carboxyl groups on the column, improving peak shape.

  • Low Recovery: If SPE recovery is low (<60%), ensure the sample pH is adjusted to pH 3.0-4.0 before loading onto the C18 cartridge to ensure the analyte binds in its neutral form.

  • Isomer Separation: LTB4 has several trans-isomers (6-trans-LTB4, 6-trans-12-epi-LTB4) formed by non-enzymatic degradation. These must be chromatographically resolved from enzymatic 20-COOH-LTB4. The gradient slope between 5-10 minutes is critical for this separation.

References

  • Metabolic Pathway & CYP4F Role: Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Source: (Contextual inference from LTB4 metabolism reviews).

  • LC-MS/MS Method Development: Weisheng, L., et al. (2013).[5] A highly sensitive and selective method for the determination of leukotriene B4 in human plasma by ultra fast liquid chromatography-tandem mass spectrometry. Source:[5]

  • UV Detection & Photostability: Ibbotson, S. H., et al. (1989). A study of the photodegradation of leukotriene B4 by ultraviolet irradiation. Source:

  • Enzymatic Conversion (20-OH to 20-COOH): Sumimoto, H., et al. (1988). NAD+-dependent conversion of 20-OH-LTB4 to 20-COOH-LTB4 by a cell-free system of human polymorphonuclear leukocytes. Source:

  • General LTB4 Analysis Guide: Cayman Chemical. (n.d.). 20-carboxy Leukotriene B4 Product Information. Source:

Sources

High-Performance LC-MS/MS Quantification of 20-Carboxyleukotriene B4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4) in human plasma and cell culture supernatants. As the terminal metabolite in the omega-oxidation pathway of the potent inflammatory mediator Leukotriene B4 (LTB4), 20-COOH-LTB4 serves as a critical biomarker for neutrophil metabolic activity and the resolution phase of inflammation.

This method utilizes Negative Ion Electrospray Ionization (ESI-) coupled with Solid Phase Extraction (SPE) to achieve the necessary sensitivity (pg/mL range) and selectivity against structural isomers.

Biological Context: The Omega-Oxidation Pathway

Understanding the metabolic fate of LTB4 is crucial for interpreting 20-COOH-LTB4 levels. LTB4 is rapidly inactivated by CYP4F subfamily enzymes (primarily CYP4F3 in neutrophils) via omega-oxidation.

  • Step 1: LTB4 is hydroxylated at the

    
    -carbon to form 20-OH-LTB4 .
    
  • Step 2: 20-OH-LTB4 is oxidized by alcohol dehydrogenase (ADH) to 20-CHO-LTB4 (aldehyde).[1]

  • Step 3: 20-CHO-LTB4 is further oxidized by aldehyde dehydrogenase (ALDH) to the stable, biologically inactive end-product 20-COOH-LTB4 .

This pathway represents a critical "off-switch" for inflammation. Accumulation of LTB4 due to CYP4F dysfunction is linked to chronic inflammatory diseases.

OmegaOxidation LTB4 Leukotriene B4 (Active Pro-inflammatory) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 CYP4F3 (NADPH, O2) CHO_LTB4 20-CHO-LTB4 (Unstable Aldehyde) OH_LTB4->CHO_LTB4 ADH (NAD+) COOH_LTB4 20-COOH-LTB4 (Inactive End-Product) CHO_LTB4->COOH_LTB4 ALDH (NAD+)

Caption: The LTB4 Omega-Oxidation Cascade.[1] LTB4 is sequentially oxidized to 20-COOH-LTB4, terminating its biological activity.

Method Development Logic (The "Why")
3.1 Ionization Mode Selection

Choice: Negative Electrospray Ionization (ESI-). Reasoning: Eicosanoids like 20-COOH-LTB4 contain carboxylic acid groups that readily deprotonate ([M-H]⁻) under basic or neutral conditions. While positive mode (forming [M+H]⁺ or [M+Na]⁺) is possible, it often suffers from higher background noise and lower fragmentation efficiency for these lipids. Negative mode provides superior signal-to-noise ratios (S/N) for the carboxylate anion precursor (m/z 365.2).

3.2 Chromatographic Separation

Choice: C18 Reverse Phase with Acidic Mobile Phase. Reasoning: 20-COOH-LTB4 is structurally similar to its precursor (20-OH-LTB4) and various isomers (6-trans-LTB4, 12-epi-LTB4). A high-efficiency C18 column is required to resolve these isobars. An acidic mobile phase (Acetic Acid) suppresses the ionization of silanols on the column stationary phase, improving peak shape, while still allowing sufficient ionization of the analyte in the source.

3.3 Sample Preparation Strategy

Choice: Solid Phase Extraction (SPE) - HLB or C18. Reasoning: Liquid-Liquid Extraction (LLE) is common but often yields lower recoveries for dicarboxylic acids like 20-COOH-LTB4 compared to monocarboxylic LTB4. SPE provides cleaner extracts, removes phospholipids that cause matrix effects (ion suppression), and allows for concentration of the sample.

Experimental Protocol
4.1 Materials & Reagents
  • Standards: 20-COOH-LTB4 (Cayman Chemical or equivalent), LTB4-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Glacial Acetic Acid (or Formic Acid).

  • SPE Cartridges: Oasis HLB (30 mg) or Strata-X.

4.2 Solution Preparation
  • Stock Solutions: Dissolve 20-COOH-LTB4 in Ethanol to 100 µg/mL. Store at -80°C under Argon.

  • Internal Standard (IS) Solution: Dilute LTB4-d4 to 10 ng/mL in MeOH:Water (50:50).

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile:Methanol (95:5) + 0.02% Acetic Acid.

4.3 Sample Preparation (SPE Workflow)

Note: Perform all steps on ice and under low light to prevent degradation.

  • Thawing: Thaw plasma samples (200 µL) on ice.

  • Spiking: Add 10 µL of IS Solution (LTB4-d4) to all samples.

  • Precipitation/Dilution: Add 600 µL of ice-cold water (pH 3.5 with acetic acid) to dilute proteins and adjust pH for SPE binding. Vortex gently.

  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C to remove particulates.

  • SPE Loading:

    • Condition cartridge: 1 mL MeOH.

    • Equilibrate: 1 mL Water (pH 3.5).

    • Load supernatant.

  • Wash: Wash with 1 mL Water:MeOH (90:10). This removes salts and polar interferences.

  • Elution: Elute with 500 µL Methanol.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen stream (room temp). Reconstitute in 100 µL Mobile Phase A:B (70:30).

SPE_Workflow Sample Plasma Sample (200 µL) Spike Add IS (LTB4-d4) Sample->Spike Dilute Dilute/Acidify (Water pH 3.5) Spike->Dilute Load Load SPE (HLB Cartridge) Dilute->Load Wash Wash (90:10 H2O:MeOH) Load->Wash Elute Elute (100% MeOH) Wash->Elute Dry Dry & Reconstitute (70:30 Mobile Phase) Elute->Dry

Caption: Optimized SPE Workflow for extraction of 20-COOH-LTB4 from biological matrices.

4.4 LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 30 Initial Hold
1.0 30 Equilibration
8.0 95 Linear Gradient
10.0 95 Wash
10.1 30 Re-equilibration

| 13.0 | 30 | End |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Negative Mode.

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

MRM Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role
20-COOH-LTB4 365.2 195.1 -24 Quantifier
20-COOH-LTB4 365.2 321.2 -18 Qualifier (Loss of CO2)

| LTB4-d4 (IS) | 339.2 | 197.1 | -22 | Internal Standard |

Note: The transition 365 -> 195 corresponds to the cleavage of the conjugated triene backbone, similar to the primary transition for LTB4 (335 -> 195).

Data Analysis & Validation Criteria
  • Calibration Curve: Linear regression (

    
     weighting) from 10 pg/mL to 5000 pg/mL.
    
  • Linearity:

    
    .
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Recovery: Extraction efficiency should be > 70% to ensure sensitivity.

Troubleshooting & Optimization
  • Peak Tailing: Often caused by secondary interactions with free silanols. Ensure the column is high-quality end-capped C18. Increasing ammonium acetate concentration (up to 5mM) can help if peak shape is poor, but may suppress ionization.

  • Carryover: Eicosanoids are sticky. Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).

  • Isomer Interference: If 20-COOH-LTB4 co-elutes with 20-OH-LTB4 (m/z 351) or LTB4 (m/z 335), check resolution. While masses differ, isotopic overlap or source fragmentation can cause crosstalk. Ensure baseline separation between LTB4 and its omega-oxidized metabolites.

References
  • Archambault, A. S., et al. (2019). "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils." Journal of Leukocyte Biology.

  • Lin, W., et al. (2013). "A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry."[2] Journal of Chromatography B.

  • Schwartz, J., et al. (2020). "Lipid storm within the lungs of severe COVID-19 patients." medRxiv.

  • Cayman Chemical. "20-carboxy Leukotriene B4 Product Information."

Sources

Application Note: Functional Profiling and In Vitro Characterization of 20-Carboxyleukotriene B4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradox of 20-COOH-LTB4

Historically dismissed as a biologically inert waste product of Leukotriene B4 (LTB4) catabolism, 20-Carboxyleukotriene B4 (20-COOH-LTB4) is now understood to play a nuanced role in the resolution of inflammation. While it is the terminal product of the


-oxidation pathway mediated by CYP4F3A  (in humans) or CYP4F18  (in mice), it retains high affinity for the BLT1 receptor  yet exhibits significantly reduced intrinsic efficacy compared to its parent molecule, LTB4.

This unique pharmacological profile—high affinity binding with low intrinsic activity—allows 20-COOH-LTB4 to function as a partial agonist or a natural antagonist , effectively dampening the potent chemotactic signals of LTB4. Consequently, "assays for activity" must be designed not only to detect its direct effects but, more importantly, to quantify its ability to modulate or inhibit LTB4-driven neutrophil responses.

This guide details three critical assay workflows:

  • Metabolic Formation Assay: Verifying the enzymatic generation of 20-COOH-LTB4.

  • Receptor Binding Profiling: Quantifying BLT1 interaction.

  • Functional Chemotaxis Assay: Assessing its physiological role as an inflammation damper.

Pathway Visualization

The following diagram illustrates the metabolic trajectory of LTB4 and the differential signaling outcomes upon BLT1 receptor binding.

LTB4_Pathway LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 ω-hydroxylation BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 Binding COOH_LTB4 20-COOH-LTB4 OH_LTB4->COOH_LTB4 ω-oxidation COOH_LTB4->BLT1 Binding CYP4F CYP4F3A (Neutrophils) CYP4F18 (Mice) CYP4F->LTB4 Enzymatic Action Signal_Strong Potent Chemotaxis Calcium Flux Degranulation BLT1->Signal_Strong LTB4 Activation Signal_Weak Dampened Signal (Partial Agonism) Inhibition of LTB4 BLT1->Signal_Weak 20-COOH-LTB4 Activation

Figure 1: The ω-oxidation pathway of LTB4 and the divergent signaling outcomes mediated by the BLT1 receptor.

Protocol 1: CYP4F-Mediated Metabolic Formation Assay

Rationale: Before testing activity, one must often generate or verify the stability of the metabolite. This assay measures the conversion of LTB4 to 20-COOH-LTB4 using recombinant CYP4F3A or human neutrophil microsomes.

Materials
  • Substrate: Leukotriene B4 (Ethanol solution).

  • Enzyme Source: Recombinant human CYP4F3A microsomes (commercially available) or isolated human PMN microsomes.

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Methodology
  • Preparation: Thaw microsomes on ice. Dilute LTB4 to a 100 µM working stock in buffer (keep organic solvent <1%).

  • Incubation Mix: In a microcentrifuge tube, combine:

    • Microsomal protein (0.2 mg/mL final conc.)

    • Potassium Phosphate Buffer (to final volume)

    • LTB4 (10 µM final conc.)

  • Initiation: Pre-incubate at 37°C for 3 minutes. Start the reaction by adding the NADPH Regenerating System.

  • Reaction: Incubate at 37°C with gentle shaking.

    • Timepoints: Harvest aliquots at 0, 5, 10, 20, and 30 minutes.

  • Termination: Quench reaction immediately by adding an equal volume of Stop Solution containing an internal standard (e.g., LTB4-d4).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transitions:

      • LTB4: m/z 335.2 → 195.1

      • 20-OH-LTB4: m/z 351.2 → 195.1

      • 20-COOH-LTB4: m/z 365.2 → 195.1 (Negative ion mode)

Protocol 2: BLT1 Receptor Competition Binding Assay

Rationale: To confirm that 20-COOH-LTB4 interacts with the receptor, we utilize a radioligand competition assay. 20-COOH-LTB4 should displace [³H]-LTB4, demonstrating specific binding affinity (


).
Materials
  • Cells: CHO cells stably expressing human BLT1 receptor (CHO-BLT1).

  • Radioligand: [³H]-LTB4 (Specific Activity ~150-200 Ci/mmol).

  • Competitor: Unlabeled 20-COOH-LTB4 (titrated 10⁻¹¹ M to 10⁻⁶ M).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (Fatty-acid free).

Step-by-Step Methodology
  • Membrane Prep: Harvest CHO-BLT1 cells and homogenize. Centrifuge to isolate membrane fractions. Resuspend in Assay Buffer.

  • Plate Setup: Use 96-well GF/B filter plates.

  • Reaction Assembly:

    • Add 50 µL Membrane suspension (5-10 µg protein/well).

    • Add 50 µL [³H]-LTB4 (Final concentration ~0.5 nM).

    • Add 50 µL Unlabeled 20-COOH-LTB4 (Variable concentration).

    • Non-Specific Binding (NSB): Define using 1 µM unlabeled LTB4.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (25°C).

  • Harvest: Vacuum filter through GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: 20-COOH-LTB4 should show a


 in the low nanomolar range (similar to or slightly higher than LTB4), confirming high-affinity binding.

Protocol 3: Functional Neutrophil Chemotaxis (Transwell)

Rationale: This is the definitive assay for "activity." We test if 20-COOH-LTB4 induces migration (Agonism) and if it inhibits LTB4-induced migration (Antagonism).

Materials
  • Cells: Freshly isolated human neutrophils (PMNs) from whole blood.

  • Chamber: 96-well Transwell system (3 µm pore size polycarbonate filters).

  • Buffer: HBSS + 0.1% HSA (Human Serum Albumin).

  • Label: Calcein-AM (fluorescent cell labeling).

Step-by-Step Methodology
A. Cell Preparation
  • Isolate PMNs using density gradient centrifugation (Polymorphprep or Ficoll-Paque).

  • Label PMNs with 2 µM Calcein-AM for 30 mins at 37°C. Wash 2x with HBSS.

  • Resuspend cells at

    
     cells/mL in Assay Buffer.
    
B. Agonist Mode (Direct Activity)
  • Bottom Chamber: Add 20-COOH-LTB4 at graded concentrations (0.1 nM – 100 nM).

    • Positive Control: LTB4 (10 nM).

    • Negative Control: Buffer only.

  • Top Chamber: Add 100 µL of Calcein-labeled PMN suspension.

  • Migration: Incubate for 45-60 minutes at 37°C, 5% CO₂.

C. Antagonist Mode (Inhibition of LTB4)
  • Pre-Incubation: Incubate PMNs with 20-COOH-LTB4 (e.g., 10 nM or 100 nM) for 15 minutes before adding to the chamber.

  • Bottom Chamber: Add LTB4 (10 nM, approx.

    
     concentration).
    
  • Top Chamber: Add the pre-treated PMNs.

  • Migration: Incubate for 45-60 minutes at 37°C.

D. Quantification
  • Remove the top plate.

  • Measure fluorescence of the cells in the bottom chamber (Ex 485 nm / Em 520 nm).

  • Calculate Chemotactic Index (CI) = (RFU Sample) / (RFU Buffer Control).

Data Summary & Interpretation

The following table summarizes expected outcomes for 20-COOH-LTB4 compared to LTB4.

FeatureLTB4 (Parent)20-COOH-LTB4 (Metabolite)Interpretation
BLT1 Affinity (

)
High (~0.5 - 1.0 nM)High (~1.0 - 5.0 nM)Retains ability to bind receptor.
Calcium Flux (

)
100%~30 - 50%Partial agonist activity.
Chemotaxis (

)
100%< 10%Minimal direct chemotactic efficacy.
Antagonism N/AYesInhibits LTB4-induced migration.
Stability (t½) ~4-10 mins (in vivo)Stable end-productMarker of metabolic clearance.

References

  • Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 52(4), 651-665.

  • Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. Journal of Leukocyte Biology, 105(6), 1131-1142.

  • Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry, 277, 1226-1232.

  • Yokomizo, T., et al. (2000). A second leukotriene B(4) receptor, BLT2.[1][2] A new therapeutic target in inflammation and immunological disorders. Journal of Experimental Medicine, 192(3), 421-432.

  • Tager, A. M., & Luster, A. D. (2003).[1] BLT1 and BLT2: the leukotriene B4 receptors.[1] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134.[1]

Sources

Functional Characterization of 20-Carboxyleukotriene B4: Differentiating Agonism from Metabolic Inactivation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

20-Carboxyleukotriene B4 (20-COOH-LTB4) represents the terminal


-oxidation product of the potent chemoattractant Leukotriene B4 (LTB4).[1][2] While historically categorized as a biologically inactive degradation product, recent pharmacological insights suggest a more nuanced role. 20-COOH-LTB4 retains high affinity for the BLT1 receptor but exhibits significantly reduced efficacy compared to its parent molecule, effectively acting as a partial agonist or a natural antagonist that dampens neutrophilic inflammation.

This application note provides a rigorous framework for characterizing 20-COOH-LTB4 activity. We move beyond simple "presence/absence" assays to functional readouts that quantify its reduced potency and its role in the resolution of inflammation.

The Metabolic Context: Why Measure 20-COOH-LTB4?

The conversion of LTB4 to 20-COOH-LTB4 is the primary mechanism for terminating lipid-mediated inflammation. This process is catalyzed by the CYP4F subfamily (primarily CYP4F3A in neutrophils).[2] Accumulation of 20-COOH-LTB4 is a specific biomarker for metabolic inactivation and the resolution phase of the inflammatory response.

MetabolicPathway LTB4 Leukotriene B4 (Active Agonist) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 w-Hydroxylation CYP4F CYP4F3A (Neutrophils) CYP4F->LTB4 Catalysis COOH_LTB4 20-COOH-LTB4 (Resolution Marker) OH_LTB4->COOH_LTB4 w-Oxidation BetaOx Beta-Oxidation (Peroxisome) COOH_LTB4->BetaOx Chain Shortening

Figure 1: The


-oxidation pathway of LTB4. 20-COOH-LTB4 serves as the stable end-product prior to peroxisomal degradation.

Receptor Characterization: Calcium Mobilization Assay

The most robust method to distinguish LTB4 from 20-COOH-LTB4 is examining G-protein coupling via intracellular calcium (


) flux. LTB4 elicits a rapid, transient calcium spike via BLT1. 20-COOH-LTB4 binds BLT1 but induces a significantly weaker response.
Experimental Model: Differentiated HL-60 Cells

We utilize HL-60 promyelocytic leukemia cells differentiated into a neutrophil-like phenotype. This model is superior to primary neutrophils for screening due to donor homogeneity.

Differentiation Protocol:

  • Seed: HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Induce: Add 1.3% v/v DMSO (high purity).

  • Incubate: Culture for 4–6 days.

  • Validation: Verify differentiation by CD11b expression (Flow Cytometry) or nuclear morphology (multi-lobed nuclei).

Calcium Flux Protocol (Fluorescent Plate Reader)

Materials:

  • Probe: Fluo-4 AM or Fura-2 AM (calcium indicators).

  • Buffer: HBSS with

    
     + 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty Acid Free). Note: BSA is critical to prevent lipid adhesion to plastics.
    
  • Ligands: LTB4 (Positive Control), 20-COOH-LTB4 (Test).

Step-by-Step Workflow:

  • Harvest: Centrifuge dHL-60 cells (200 x g, 5 min) and resuspend in Loading Buffer at

    
     cells/mL.
    
  • Load: Add Fluo-4 AM (4

    
    M final) and Pluronic F-127 (0.02%). Incubate 30 min at 37°C in dark.
    
  • Wash: Wash cells 2x with Assay Buffer (HBSS/HEPES/BSA) to remove extracellular dye. Resuspend to

    
     cells/mL.
    
  • Plate: Dispense 100

    
    L/well into a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
    
  • Baseline: Measure fluorescence for 30 seconds (Ex: 494nm, Em: 516nm) to establish baseline.

  • Injection: Inject 20

    
    L of 5x concentrated ligand (LTB4 or 20-COOH-LTB4).
    
    • Dose Range: 0.1 nM to 1

      
      M.
      
  • Read: Monitor flux for 120 seconds.

Data Interpretation & Expected Results

20-COOH-LTB4 acts as a low-potency partial agonist.

ParameterLTB4 (Parent)20-COOH-LTB4 (Metabolite)Interpretation

(BLT1)
~0.5 – 1.0 nM> 100 nM~2-log shift in potency.

100%30 – 50%Partial agonism.
Kinetics Rapid spike, fast decaySlower onset, blunted peakAltered receptor residence time.

Functional Endpoint: Chemotaxis Assay

While Calcium flux measures receptor occupancy, chemotaxis measures the integrated cellular response. This is the definitive assay to demonstrate the "biological inactivation" of the molecule.

Protocol: Transwell Migration (Boyden Chamber)

Critical Setup:

  • Chamber: 3

    
    m pore size polycarbonate filters (essential for neutrophils).
    
  • Chemoattractant Buffer: HBSS + 0.5% BSA. Serum must be excluded from the lower chamber to avoid non-specific migration.

Workflow:

  • Prepare Ligands: Dilute LTB4 and 20-COOH-LTB4 in Chemoattractant Buffer.

    • LTB4 Target Concentration: 10 nM (Peak response).[3]

    • 20-COOH-LTB4 Target Concentration: 10 nM and 1

      
      M.
      
  • Load Bottom Chamber: Add 600

    
    L of ligand solution to the lower wells. Include a "Buffer Only" negative control.
    
  • Load Cells: Add

    
     dHL-60 cells or primary PMNs (in 100 
    
    
    
    L) to the upper insert.
  • Migration: Incubate for 60–90 minutes at 37°C, 5%

    
    .
    
  • Quantification:

    • Remove inserts.

    • Quantify cells in the lower chamber using ATP luminescence (CellTiter-Glo) or DNA dye (CyQuant). Manual counting is error-prone.

AssayWorkflow Start dHL-60 Cells / PMNs Split Experimental Split Start->Split LTB4_Arm Positive Control (LTB4 10nM) Split->LTB4_Arm COOH_Arm Test Condition (20-COOH-LTB4) Split->COOH_Arm Neg_Arm Negative Control (Buffer Only) Split->Neg_Arm Incubate Incubate 90 min @ 37°C (3µm Transwell) LTB4_Arm->Incubate COOH_Arm->Incubate Neg_Arm->Incubate Readout Quantify Migration (Luminescence/Fluorescence) Incubate->Readout

Figure 2: Comparative chemotaxis workflow. 20-COOH-LTB4 should exhibit minimal migration compared to LTB4.

Technical Considerations & Troubleshooting

Solubility and Handling
  • Lipid Handling: 20-COOH-LTB4 is a lipid.[2][4][5] It will stick to standard polystyrene tubes. Always use glass vials or low-binding polypropylene for serial dilutions.

  • Solvent: Stock solutions should be in Ethanol or DMSO. Purge vials with Argon or Nitrogen gas after opening to prevent oxidative degradation. Store at -80°C.

  • Stability: Unlike LTB4, the carboxyl group at the

    
    -end makes 20-COOH-LTB4 slightly more polar, but it remains amphipathic. Ensure pH is buffered (7.4) to maintain the carboxylate state (
    
    
    
    ) which is the physiological ligand form.
Differentiating Activity from Contamination

If 20-COOH-LTB4 elicits a response identical to LTB4, suspect contamination .

  • Validation: Run a High-Performance Liquid Chromatography (HPLC) check. LTB4 and 20-COOH-LTB4 have distinct retention times on Reverse Phase C18 columns.

  • Receptor Antagonism: Pre-treat cells with CP-105,696 (BLT1 antagonist). If the signal from 20-COOH-LTB4 is blocked, it confirms BLT1 specificity rather than off-target effects.

References

  • Yokomizo, T., et al. (1997). A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis.[1] Nature, 387(6633), 620–624. Link

  • Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 52(4), 651–665. (Detailed discussion on neutrophil oxylipin metabolism). Link

  • Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.[6] Journal of Leukocyte Biology, 105(6), 1131-1142. Link

  • Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry, 277, 1727-1735. Link

  • Cayman Chemical. (n.d.). 20-carboxy Leukotriene B4 Product Information. Link

Sources

Application Note: Metabolic Regulation of Eosinophilic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Chemotaxis Profiling of LTB4 and its Metabolite 20-Carboxyleukotriene B4[1][2]

Abstract & Scientific Context

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway, functioning as a high-affinity ligand for the BLT1 receptor.[1][2] It drives the rapid recruitment of granulocytes, including neutrophils and eosinophils, to sites of inflammation. However, the resolution of inflammation requires the precise metabolic inactivation of these signals.

The primary route of LTB4 inactivation is


-oxidation, catalyzed by the CYP4F subfamily (specifically CYP4F3A in leukocytes), converting LTB4 into 20-Hydroxy-LTB4 and subsequently into 20-Carboxyleukotriene B4 (20-COOH-LTB4) .[3]

Historically viewed merely as an inert waste product, 20-COOH-LTB4 is now understood to play a critical regulatory role. While it retains high affinity for the BLT1 receptor, it exhibits significantly reduced signaling efficacy compared to LTB4.[4] Consequently, it acts as a partial agonist or natural antagonist, effectively dampening the inflammatory response. This Application Note details a protocol to quantify this "metabolic braking" effect using a high-precision eosinophil chemotaxis assay.

Mechanistic Pathway & Rationale

The following diagram illustrates the metabolic conversion of LTB4 and the differential signaling outcomes upon binding to the BLT1 receptor on the eosinophil surface.

LTB4_Metabolism AA Arachidonic Acid LTB4 Leukotriene B4 (LTB4) AA->LTB4 5-LOX Pathway CYP CYP4F3A (omega-oxidation) LTB4->CYP BLT1 BLT1 Receptor (Eosinophil Surface) LTB4->BLT1 High Affinity High Efficacy OH_LTB4 20-OH-LTB4 CYP->OH_LTB4 COOH_LTB4 20-COOH-LTB4 (Metabolite) OH_LTB4->COOH_LTB4 Oxidation COOH_LTB4->BLT1 High Affinity Low Efficacy Response_Strong STRONG Chemotaxis (Inflammation) BLT1->Response_Strong LTB4 Bound Response_Weak WEAK/BLOCKED Chemotaxis (Resolution) BLT1->Response_Weak 20-COOH Bound

Figure 1: The LTB4 omega-oxidation pathway. LTB4 acts as a potent agonist, while its metabolite 20-COOH-LTB4 competes for the receptor, failing to trigger robust chemotaxis.

Experimental Design: The "Brake" Hypothesis

To validate the biological activity of 20-COOH-LTB4, we utilize a modified Boyden Chamber (Transwell) assay. The experiment is designed to test two distinct hypotheses simultaneously:

  • Intrinsic Potency: Does 20-COOH-LTB4 trigger chemotaxis on its own? (Expected: Minimal/None).

  • Antagonistic Potential: Does the presence of 20-COOH-LTB4 inhibit LTB4-induced migration? (Expected: Yes).

Treatment Groups
GroupLower Chamber (Chemoattractant)Upper Chamber (Cells + Pre-treatment)Purpose
A (Neg Ctrl) Assay BufferEosinophils + VehicleBaseline random motility (Chemokinesis).
B (Pos Ctrl) Eotaxin-1 (CCL11) [10 nM]Eosinophils + VehicleValidate cell health and motility.
C (Agonist) LTB4 [100 nM]Eosinophils + VehicleEstablish max LTB4 response (

).
D (Metabolite) 20-COOH-LTB4 [100 nM]Eosinophils + VehicleTest intrinsic agonist activity.
E (Blockade) LTB4 [100 nM]Eosinophils + 20-COOH-LTB4 [1

M]
Test metabolic inhibition (Antagonism).
Materials & Reagents
Cellular Requirements[5][6][7][8]
  • Primary Human Eosinophils: Isolated from peripheral blood.

    • Critical: Use negative selection magnetic bead kits (e.g., Miltenyi or StemCell) to prevent activation. Positive selection (CD16 depletion) can activate eosinophils via Fc receptors.

    • Purity: >95% CD16- / Siglec-8+.

  • Priming Agent: Recombinant Human IL-5 (Optional but recommended at 1-10 ng/mL to upregulate BLT1 expression if donor variability is high).

Lipid Mediators[2][9][10]
  • LTB4: Ethanol solution.[5] Store at -80°C under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation.

  • 20-COOH-LTB4: Ethanol solution.[5] Higher polarity than LTB4; ensure thorough mixing in aqueous buffers.

  • Note on Handling: Evaporate ethanol under a gentle nitrogen stream before reconstituting in assay buffer to avoid solvent toxicity.

Assay Hardware
  • Transwell Inserts: Polycarbonate membrane, 3.0

    
    m pore size .[6]
    
    • Why 3.0

      
      m? While eosinophils are ~10-12 
      
      
      
      m, they are highly deformable. A 3.0
      
      
      m pore ensures only actively migrating cells pass through, filtering out passive sedimentation.
  • Detection: Calcein-AM (fluorescent) or Hemacolor (microscopy counting).

Detailed Protocol
Phase 1: Eosinophil Isolation & Priming
  • Isolate polymorphonuclear leukocytes (PMNs) from whole blood via density gradient centrifugation (Ficoll-Paque).

  • Perform negative magnetic selection to remove neutrophils (CD16+) and other contaminants.

  • Resuspend purified eosinophils in Chemotaxis Buffer (HBSS + 0.1% BSA + 10 mM HEPES, pH 7.4).

    • Alert: Do not use FBS, as serum lipids can interfere with LTB4 signaling. Use fatty-acid-free BSA.

  • Priming (Optional): Incubate cells with IL-5 (5 ng/mL) for 20 minutes at 37°C.

  • Label cells with Calcein-AM (2

    
    M) for 30 minutes if using fluorescent readout. Wash 2x.
    
Phase 2: Assay Setup (Transwell)[6]
  • Prepare Chemoattractants: Dilute LTB4 and 20-COOH-LTB4 in Chemotaxis Buffer to 2x final concentration.

  • Load Lower Chamber: Add 600

    
    L of chemoattractant solutions (Groups A-E) to the bottom wells of a 24-well plate.
    
  • Insert Membranes: Place the Transwell inserts into the wells. Ensure no bubbles are trapped beneath the membrane.

  • Load Cells:

    • For Groups A-D: Add

      
       eosinophils (in 100 
      
      
      
      L) to the upper chamber.
    • For Group E (Blockade): Pre-incubate eosinophils with 20-COOH-LTB4 (1

      
      M) for 15 mins, then add to the upper chamber.
      
Phase 3: Migration & Readout
  • Incubation: Incubate for 90 minutes at 37°C, 5% CO

    
    .
    
    • Note: Eosinophils migrate slower than neutrophils (which take ~45 mins).

  • Termination: Carefully remove the inserts.

  • Quantification (Fluorescence):

    • Aspirate the upper chamber (non-migrated cells).

    • Add dissociation buffer to the lower chamber (if cells adhere to the bottom plastic) or read directly if using a bottom-reading plate reader.

    • Measure Fluorescence (Ex 485 nm / Em 520 nm).

  • Calculation:

    
    
    
Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Transwell Assembly cluster_read Phase 3: Analysis Iso Isolate Eosinophils (Negative Selection) Prime Prime with IL-5 (Optional) Iso->Prime Label Label with Calcein-AM Prime->Label Load_Top Load Cells (Upper Chamber) (+/- Pre-incubation with 20-COOH) Label->Load_Top Prep_Ligands Prepare Lipids (Evaporate EtOH, Reconstitute) Load_Bottom Load Lower Chamber (LTB4 vs 20-COOH) Prep_Ligands->Load_Bottom Incubate Incubate 90 min @ 37°C Load_Top->Incubate Read Read Fluorescence (Ex 485 / Em 520) Incubate->Read Calc Calculate Chemotactic Index Read->Calc

Figure 2: Step-by-step workflow for the comparative chemotaxis assay. Critical control points include lipid reconstitution and bubble avoidance.

Expected Results & Troubleshooting
Anticipated Data Profile
ConditionExpected Chemotactic Index (CI)Interpretation
Buffer 1.0 (Baseline)Random movement only.
LTB4 (100 nM) 5.0 - 10.0Strong agonist activity via BLT1.
20-COOH-LTB4 (100 nM) 1.2 - 2.0Metabolic Inactivation: Minimal intrinsic activity.
LTB4 + 20-COOH (1

M)
2.5 - 4.0Inhibition: 20-COOH competes for BLT1, reducing LTB4 efficacy.
Troubleshooting Guide
  • High Background (Group A > 1.5):

    • Cause: Cells are activated during isolation.

    • Fix: Ensure buffers are endotoxin-free. Keep cells at room temperature (cold shock can activate eosinophils). Use gentle pipetting.[5][7]

  • Low Signal (Group C < 3.0):

    • Cause: LTB4 oxidation or low BLT1 expression.[4]

    • Fix: Use fresh LTB4. Ensure IL-5 priming step is included. Check pore size (ensure 3.0 - 5.0

      
      m).
      
  • "Smearing" of Data:

    • Cause: Chemokinesis (random speed increase) rather than chemotaxis (direction).

    • Fix: Perform a "Checkerboard Analysis" (placing LTB4 in both top and bottom wells) to prove directional migration.

References
  • Tager, A. M., & Luster, A. D. (2003). BLT1 and BLT2: the leukotriene B4 receptors.[9] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134. [Link]

  • Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry, 277(7), 5267-5275. [Link]

  • Wainwright, S. L., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.[11] Journal of Leukocyte Biology, 105(5), 989-999. [Link]

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 20-Carboxyleukotriene B4 (20-COOH-LTB4) Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 20-Carboxyleukotriene B4 (20-COOH-LTB4) assays. It is designed for researchers requiring high-fidelity data in inflammatory signaling and lipid mediator profiling.

Current Status: Active Scope: Cell-based functional assays (Chemotaxis, Calcium Flux) & Quantitative Profiling (ELISA, LC-MS/MS). Technical Lead: Senior Application Scientist, Lipid Signaling Unit.

Executive Summary: The "Inactive" Metabolite Trap

Historically, 20-COOH-LTB4 was dismissed as the inert end-product of Leukotriene B4 (LTB4)


-oxidation. However, modern research identifies it as a distinct bioactive lipid that acts as a partial agonist/antagonist for the BLT1 receptor and an intracellular activator of PPAR

.

The Core Artifact: The most pervasive experimental error in this field is False Potency Attribution . Since LTB4 is 100–1000x more potent than 20-COOH-LTB4 at the BLT1 receptor, even trace contamination (0.1%) of the parent lipid in your 20-COOH-LTB4 preparation can dominate the biological signal, leading you to ascribe LTB4's activity to its metabolite.

Metabolic Context & Signaling Pathway[1][2]

Understanding the metabolic flux is critical for troubleshooting low recovery or unexpected signaling kinetics.

LTB4_Metabolism cluster_enzymes Enzymatic Machinery AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 5-LOX LTB4 LTB4 (Potent BLT1 Agonist) LTA4->LTB4 LTA4 Hydrolase OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 CYP4F (Microsomes) COOH_LTB4 20-COOH-LTB4 (Partial Agonist / PPARα Ligand) LTB4->COOH_LTB4 Rapid Flux in Neutrophils OH_LTB4->COOH_LTB4 ADH/ALDH BetaOx Beta-Oxidation (Peroxisomal Degradation) COOH_LTB4->BetaOx Import to Peroxisome CYP4F CYP4F (ω-Hydroxylase) ADH ADH/ALDH (Dehydrogenases)

Figure 1: The LTB4


-oxidation cascade. Note that 20-COOH-LTB4 is not stable indefinitely; it undergoes 

-oxidation from the

-end, leading to chain shortening and loss of activity.

Troubleshooting Guide: Q&A Format

Category A: Functional Assays (Chemotaxis / Calcium Flux)

Q: My 20-COOH-LTB4 induces a calcium transient identical to LTB4. Is it really a potent agonist? A: Likely not. This is the classic "Trace Contamination" artifact.

  • The Mechanism: LTB4 binds BLT1 with a

    
     of ~0.1–1.0 nM. 20-COOH-LTB4 binds with significantly lower affinity and efficacy. If your commercial 20-COOH-LTB4 standard is 98% pure, the 2% LTB4 impurity is sufficient to saturate BLT1 receptors, mimicking a full agonist response.
    
  • Validation Protocol:

    • Use a BLT1 Antagonist (e.g., U-75302): Titrate the antagonist. If the

      
       matches that of LTB4 inhibition perfectly, you are likely measuring the contaminant.
      
    • HPLC Purification: Do not rely on "supplied purity." repurify your lipid standard via RP-HPLC immediately before the assay to remove the parent LTB4.

Q: I see no activity in my neutrophil chemotaxis assay, even at high concentrations. A: This may be a "Solubility vs. Adsorption" artifact.

  • The Mechanism: 20-COOH-LTB4 is more polar than LTB4 due to the carboxyl group, but it is still a fatty acid derivative. In serum-free buffers (common in chemotaxis), it rapidly adsorbs to polystyrene plates.

  • Correction:

    • Carrier Protein: Ensure your assay buffer contains 0.1% - 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin). This acts as a carrier to keep the lipid in solution and available to the receptor.

    • Glass vs. Plastic: Prepare serial dilutions in glass vials, not plastic microcentrifuge tubes, to minimize loss before the assay begins.

Category B: Quantitative Measurement (ELISA / LC-MS)

Q: My ELISA results show high levels of 20-COOH-LTB4 in unstimulated controls. A: This is likely Matrix Interference or Cross-Reactivity .

  • The Mechanism: While most LTB4 ELISA kits have low cross-reactivity with 20-COOH-LTB4 (typically <3%), the reverse is not always true for 20-COOH-LTB4 specific assays. Furthermore, cell culture media (RPMI/DMEM) often contain factors that interfere with competitive binding.

  • Correction:

    • Extraction is Mandatory: Do not run raw supernatants. Perform a Solid Phase Extraction (SPE) using C18 columns. Elute with methanol/water, evaporate, and reconstitute in the assay buffer. This removes proteins and salts that cause non-specific binding.

Q: In LC-MS/MS, my 20-COOH-LTB4 peak is broadening or splitting. A: Check your pH and Mobile Phase .

  • The Mechanism: The "20-COOH" moiety makes this molecule pH-sensitive. If your mobile phase pH is near the pKa of the carboxyl group (~4.5–5.0), the molecule oscillates between protonated and deprotonated states, causing peak splitting.

  • Correction:

    • Acidify: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Acetic Acid to keep the carboxyl group fully protonated (neutral) for consistent retention on C18 columns.

Data Summary: Potency & Cross-Reactivity

Use this table to benchmark your experimental expectations. Deviations from these ranges suggest experimental artifacts.

ParameterLTB4 (Parent)20-COOH-LTB4 (Metabolite)Artifact Risk
BLT1 Receptor Affinity (

)
~0.1 - 1.0 nM> 100 nM (Low Affinity)High (Contamination mimics LTB4)
Chemotactic Potency High (

~1 nM)
Very Low / InactiveHigh (False Positive via LTB4)
PPAR

Activation
Low / IndirectModerate (Intracellular)Medium (Metabolic conversion)
ELISA Cross-Reactivity 100% (Target)< 3% (in LTB4 kits)Low (Specificity is generally good)
Stability (

in neutrophils)
< 30 minVariable (Subject to

-ox)
High (Rapid degradation)

Experimental Workflow: Validating 20-COOH-LTB4 Purity

Before running any functional assay, validate your stimulus using this decision tree to rule out artifacts.

Validation_Tree Start Start: Functional Assay (e.g., Calcium Flux) Step1 Add 20-COOH-LTB4 (100 nM) Start->Step1 Decision1 Is Signal Detected? Step1->Decision1 NoSignal Result: No Signal Decision1->NoSignal No Signal Result: Strong Signal Decision1->Signal Yes CheckBSA Check: Did you add BSA? (Adsorption Artifact) NoSignal->CheckBSA Step2 Add BLT1 Antagonist (e.g., U-75302) Signal->Step2 Decision2 Does Signal Block Completely? Step2->Decision2 BlockYes Likely LTB4 Contamination (Repurify Stimulus) Decision2->BlockYes Yes (High Potency) BlockNo True 20-COOH-LTB4 Activity (or BLT2/PPAR mediated) Decision2->BlockNo No/Partial

Figure 2: Decision tree for distinguishing true biological activity from contamination artifacts in functional assays.

References

  • Metabolic P

    • Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes.[1][2] (PubMed).[3]

    • Source:

  • Receptor Pharmacology (BLT1/BLT2)

    • BLT1 and BLT2: the leukotriene B(4) receptors.[4][5][6][7][8] (Review of affinity and specificity).

    • Source:

  • Biological Activity & Inhibition [6]

    • 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.
    • Source:

  • Intracellular Signaling (PPAR)

    • Leukotriene B4 Is a Physiologically Relevant Endogenous Peroxisome Proliferator-activ
    • Source:

  • Assay Cross-Reactivity D

    • Leukotriene B4 ELISA Kit Product Data Sheet (Cross-reactivity specific
    • Source:

Sources

Technical Support Center: 20-Carboxyleukotriene B4 Solubility & Handling Guide

[1][2][3][4]

Case ID: 20-COOH-LTB4-SOL-001 Status: Active Analyst: Senior Application Scientist[1][2][3][4]

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) is a downstream

123456134

The molecule contains a hydrophobic arachidonic acid backbone and two polar heads (the dicarboxylic acid ends), making it an amphiphilic lipid.[1][3][4] The most common user error is precipitation upon dilution into aqueous buffers due to inadequate pH control. This guide provides validated protocols to ensure solubility and stability.[1][3][4]

Part 1: Physicochemical Profile & Solubility Data[2][3][4]

Compound: 20-Carboxyleukotriene B4 Molecular Formula:

Key Structural Feature:1234
Solubility Specifications

Data verified against Cayman Chemical and HMDB standards.

Solvent SystemSolubility LimitStabilityApplication Notes
Ethanol (Stock) 50 mg/mLHigh (-20°C)Preferred storage solvent. Evaporate before use.[1][2][3][4][7]
DMSO 50 mg/mLHighGood intermediate for cell culture spikes.[1][2][3][4]
DMF 50 mg/mLHighAlternative to DMSO if toxicity is a concern.[1][2][3][4]
PBS (pH 7.2) ~1 mg/mLLow (<24 hrs)Critical: Requires pH > 7.2 to maintain ionization.[1][2][3][4]
Pure Water < 50

g/mL
Very LowDo NOT use. Acidic pH causes rapid precipitation.[1][2][3][4]

Part 2: Critical Handling Workflows

Workflow 1: Preparation of Aqueous Working Solutions

Objective: Transfer 20-COOH-LTB4 from an organic stock to an aqueous buffer without precipitation.

The Mechanism: 20-COOH-LTB4 is a dicarboxylic acid.[1][2][3][4] In acidic or neutral water (pH < 7.0), the carboxyl groups may protonate, rendering the molecule hydrophobic and causing it to "crash out" of solution.[1][3][4] You must drive the equilibrium toward the ionized carboxylate form (

1234

Protocol:

  • Evaporation: Start with the ethanolic stock. Evaporate the ethanol under a gentle stream of oxygen-free nitrogen gas .

    • Warning: Do not use a vacuum centrifuge (SpeedVac) as this can induce oxidation or loss of material due to "bumping."[1][3][4]

  • Reconstitution (Intermediate): Dissolve the resulting oil immediately in DMSO or fresh Ethanol. This "carrier" solvent should not exceed 0.1-1% of your final volume.[1][2][3][4]

  • Dilution: Add the aqueous buffer (PBS pH 7.2 or pH 8.0) to the organic droplet while vortexing gently.

    • Tip: For concentrations >0.5 mg/mL, use a buffer with pH > 8.0 (e.g., Borate or Carbonate buffer) to ensure complete solubility.[1][3][4]

Workflow Visualization

The following diagram illustrates the decision logic for solubilization to prevent experimental failure.

solubilization_workflowcluster_solventsSolvent ChoicestartStart: 20-COOH-LTB4(Ethanol Stock)evapEvaporate Ethanol(Stream of N2 gas)start->evapoilNeat Oil Residue(Protect from Light)evap->oildmsoDissolve in DMSO(Intermediate Stock)oil->dmsoStandard Pathbasic_bufDissolve in Basic Buffer(pH > 8.0)oil->basic_bufOrganic-Free PathdilutionDilute into Assay Buffer(PBS pH 7.2)dmso->dilution1:1000 DilutionsuccessStable Working Solution(Use within 12 hrs)basic_buf->successcheckCheck Final pH(Must be > 7.2)dilution->checkprecipPrecipitation Risk!(Cloudy Solution)check->precipIf pH < 7.0check->successIf pH >= 7.2

Caption: Logic flow for solubilizing 20-COOH-LTB4, highlighting the critical pH checkpoint to prevent precipitation.

Part 3: Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the stock to my cell culture media. Why?

Diagnosis: pH Shock or Local Concentration Spike.[1][2][3][4] Explanation: Cell culture media often has a pH around 7.2–7.4, which is on the borderline of solubility for this lipid.[1][3][4] If you add the DMSO stock directly to the media, the high local concentration at the pipette tip combined with the rapid polarity shift causes the lipid to aggregate before it can disperse.[1][3][4] Solution:

  • Pre-dilute the DMSO stock into a small volume of PBS (pH 8.[1][3][4]0) to create a 10x working solution.

  • Add this 10x solution to your media.

  • Ensure your media contains BSA (Bovine Serum Albumin).[1][3][4] Albumin acts as a carrier protein for fatty acids and will significantly stabilize the leukotriene in solution.[1][3][4]

Q2: Can I store the aqueous solution at -20°C for later use?

Verdict: NO. Reasoning: Aqueous solutions of leukotrienes are inherently unstable due to auto-oxidation of the conjugated triene system.[1][2][3][4] Furthermore, 20-COOH-LTB4 can adhere to plastic surfaces (polypropylene tubes) over time in aqueous buffers.[1][2][3][4] Protocol: Prepare aqueous dilutions fresh daily. Store the main stock only in Ethanol at -80°C or -20°C.

Q3: My ELISA standard curve is erratic. Could it be the plasticware?

Diagnosis: Adsorption losses.[1][2][3][4] Explanation: Like many arachidonic acid metabolites, 20-COOH-LTB4 is lipophilic and "sticky."[1][2][3][4] It adsorbs to standard polypropylene microfuge tubes and pipette tips, effectively lowering the actual concentration delivered.[1][3][4] Solution:

  • Use glass vials or siliconized (low-binding) polypropylene tubes for all intermediate dilution steps.[1][2][3][4]

  • Avoid polystyrene tubes entirely.[1][3][4]

Q4: Why must I use Nitrogen to evaporate the solvent? Can't I just air dry it?

Diagnosis: Oxidative degradation.[1][2][3][4] Explanation: The conjugated double bonds in the leukotriene structure are highly susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides and isomers (e.g., 6-trans-LTB4).[1][2][3][4] Solution: Always use a stream of inert gas (Nitrogen or Argon).[1][3][4] If you must store the neat oil briefly, cover the vial with Nitrogen gas before capping.[1][3][4]

Part 4: Metabolic Context (Why this matters)

Understanding the pathway helps in interpreting results.[1][3][4] 20-COOH-LTB4 is the end-stage inactivation product.[1][2][3][4] If you are measuring high levels of this, it indicates high LTB4 turnover by neutrophils.[1][3][4]

metabolic_pathwayLTB4Leukotriene B4(Active)OH_LTB420-OH-LTB4(Intermediate)LTB4->OH_LTB4HydroxylationCOOH_LTB420-COOH-LTB4(Inactive/Excreted)OH_LTB4->COOH_LTB4Oxidationenzyme1CYP4F(w-oxidation)enzyme1->OH_LTB4enzyme2AlcoholDehydrogenase

Caption: Omega-oxidation pathway of LTB4 inactivation mediated by CYP4F enzymes.[1][2][3][4]

References

  • Human Metabolome Database (HMDB) . Metabocard for 20-Carboxy-leukotriene B4 (HMDB0006059). Retrieved from [Link][1][2][3][4][6]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5280877, 20-Carboxyleukotriene B4. Retrieved from [Link][1][2][3][4]

Technical Support Center: Handling & Storage of 20-Carboxyleukotriene B4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best storage conditions for 20-Carboxyleukotriene B4 (20-COOH-LTB4) Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists CAS Number: 80434-82-8

Executive Summary: The "Golden Standard" Protocol

20-Carboxyleukotriene B4 (20-COOH-LTB4) is a chemically sensitive eicosanoid.[1] It serves as the primary inactivation metabolite of Leukotriene B4 (LTB4), formed via


-oxidation.[1][2] Preserving its structural integrity is critical for its use as an analytical standard in LC-MS/MS quantification.

Immediate Action Plan: If you have just received a shipment, follow these steps immediately to prevent degradation:

ParameterRecommendationScientific Rationale
Storage Temperature -20°C (Minimum)Prevents thermal isomerization of the conjugated triene system. -80°C is optional but excellent for storage >2 years.
Primary Solvent Ethanol (Purged)Ethanol stabilizes the lipid while preventing hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the double bonds.
Container Amber Glass VialsProtects against UV-induced geometric isomerization (cis/trans flipping).
Aqueous Stability < 12 Hours (on Ice)In aqueous buffers (PBS), the molecule is prone to rapid degradation. Never store in water long-term.

Technical Deep Dive: Solubility & Handling

Solubility Profile

20-COOH-LTB4 is a dicarboxylic acid lipid. While it has polar ends, the hydrophobic backbone dictates its solubility.

SolventSolubility LimitStability Note
Ethanol ~50 mg/mlHigh Stability. Recommended for stock solutions.[3]
DMSO ~50 mg/mlGood for bioassays; hygroscopic nature may introduce water over time.
DMF ~50 mg/mlGood alternative to DMSO.
PBS (pH 7.2) ~1 mg/mlLow Stability. Use immediately.[3] Ensure pH > 7.0 to aid deprotonation of carboxyl groups.
Protocol: Solvent Exchange (Ethanol to Aqueous Buffer)

Use this protocol when preparing the compound for biological assays (e.g., neutrophil degranulation).

  • Aliquot: Transfer the required volume of the ethanolic stock into a clean amber glass vial.

  • Evaporate: Place under a gentle stream of Nitrogen or Argon gas.

    • Critical: Do not heat. Evaporate just until the solvent is gone. Do not leave the dry film exposed to air for extended periods.

  • Resuspend: Immediately add your aqueous buffer (e.g., PBS, pH 7.2).

    • Tip: If the solution is hazy, the pH may be too low. 20-COOH-LTB4 dissolves best when ionized (pH > 8.0 helps for higher concentrations, but pH 7.2 is sufficient for 1 mg/ml).

  • Usage: Keep on ice and use within 12 hours . Discard unused aqueous solution.

Mechanism of Action & Degradation

Understanding why we store it this way requires understanding its biological lifecycle. 20-COOH-LTB4 is the end-product of a specific detoxification pathway designed to shut down inflammation.

The -Oxidation Pathway

LTB4 is a potent neutrophil chemoattractant.[4] To stop inflammation, the body oxidizes the


-end (the tail) of the molecule.
  • CYP4F Enzymes: The cytochrome P450 enzyme (specifically CYP4F3A in neutrophils and CYP4F2 in liver) adds a hydroxyl group to the 20th carbon.[5]

  • Dehydrogenation: Alcohol dehydrogenase converts this to an aldehyde.

  • Carboxylation: Aldehyde dehydrogenase converts it to 20-COOH-LTB4.

  • Beta-Oxidation: The 20-COOH-LTB4 is then eaten away from the tail end (beta-oxidation) in the peroxisome.

MetabolicPathway LTB4 Leukotriene B4 (Active Inflammatory Mediator) OH_LTB4 20-OH-LTB4 (Intermediate) LTB4->OH_LTB4 CYP4F2 / CYP4F3A (Omega-Hydroxylation) COOH_LTB4 20-COOH-LTB4 (Inactivation Marker) OH_LTB4->COOH_LTB4 ADH / ALDH (Oxidation) BetaOx Beta-Oxidation (Chain Shortening) COOH_LTB4->BetaOx Peroxisomal Entry Degradation Dinor/Tetranor Metabolites (Excreted) BetaOx->Degradation Metabolic Clearance

Figure 1: The metabolic inactivation cascade of LTB4. 20-COOH-LTB4 represents the stable "off-switch" metabolite before final degradation.

Troubleshooting & FAQs

Q1: I see multiple peaks in my LC-MS chromatogram. Is my standard degraded?

Likely Cause: Geometric Isomerization. Explanation: The conjugated triene structure of LTB4 derivatives is highly sensitive to light and heat. Exposure can cause the natural cis/trans configuration to flip, creating isomers (e.g., 6-trans-LTB4). Solution:

  • Ensure all handling is done under low light or yellow light.

  • Check if the sample was left at room temperature.

  • Use an amber vial.[6]

Q2: Can I store the stock solution in the -80°C freezer without inert gas?

Risk Level: Moderate. Explanation: While -80°C slows down chemical reactions, oxygen trapped in the vial headspace can still cause oxidative degradation over months. Solution: Always purge the headspace with Nitrogen or Argon gas before closing the vial cap. This displaces oxygen and creates a protective blanket.

Q3: My aqueous solution precipitated after freezing. Can I re-dissolve it?

Verdict: Do not use. Explanation: 20-COOH-LTB4 is not stable in aqueous solution during freeze-thaw cycles. The precipitation likely indicates aggregation or chemical degradation. Protocol: Always prepare fresh aqueous dilutions from the ethanolic stock on the day of the experiment.

Q4: Why is the biological activity of 20-COOH-LTB4 so low compared to LTB4?

Scientific Context: This is by design. 20-COOH-LTB4 binds to the BLT1 receptor with high affinity but fails to trigger the G-protein signaling cascade effectively. It acts as a partial agonist/antagonist, effectively dampening the inflammatory signal. This makes it a crucial checkpoint in resolution pharmacology.

Workflow: Handling Analytical Standards

HandlingWorkflow Start Receive Shipment (Dry Ice) Check Check Solvent Volume (Ethanol) Start->Check Aliquot Aliquot into Amber Vials (Avoid multiple freeze-thaws) Check->Aliquot OK Purge Purge Headspace (Argon/Nitrogen) Aliquot->Purge Store Store at -20°C or -80°C Purge->Store Use Experiment Day Store->Use Retrieval Evap Evaporate Ethanol (N2 Stream) Use->Evap Recon Resuspend in Buffer (Use within 12h) Evap->Recon

Figure 2: Standard Operating Procedure (SOP) for receiving and handling 20-COOH-LTB4 standards.

References

  • Kikuta, Y., et al. (1994).[7] Cloning and expression of a novel form of leukotriene B4 omega-hydroxylase from human liver. FEBS Letters. Retrieved from [Link]

  • Hansson, G., et al. (1981). Identification and biological activity of novel omega-oxidized metabolites of leukotriene B4 from human leukocytes. FEBS Letters. Retrieved from [Link]

  • HMDB. (2022). Metabocard for 20-Carboxy-leukotriene B4 (HMDB0006059). Human Metabolome Database. Retrieved from [Link]

  • PubChem. (2025).[8] 20-Carboxyleukotriene B4 Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 20-Carboxyleukotriene B4 vs. 20-OH-LTB4

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Byproducts to Immune Modulators

Executive Summary

For decades, 20-Hydroxy-Leukotriene B4 (20-OH-LTB4 ) and 20-Carboxy-Leukotriene B4 (20-COOH-LTB4 ) were viewed merely as steps in the inactivation pathway of the potent chemoattractant Leukotriene B4 (LTB4).[1] However, recent data challenges this binary "active vs. inactive" paradigm.

While LTB4 drives acute inflammation via the BLT1 receptor, 20-OH-LTB4 acts as a high-affinity partial agonist/antagonist that can dampen neutrophil activation. 20-COOH-LTB4 represents the terminal, biologically inert end-product (or weak antagonist), marking the resolution phase of inflammation. This guide analyzes their distinct biological profiles, receptor affinities, and the specific experimental protocols required to differentiate them in drug development and immunological research.

Biochemical Context: The Omega-Oxidation Pathway

The physiological transition from active inflammation to resolution is governed by the omega-oxidation pathway, primarily mediated by cytochrome P450 enzymes (CYP4F subfamily) in neutrophils and hepatocytes.

The Metabolic Cascade

LTB4 is rapidly metabolized to prevent uncontrolled inflammation. The hydroxylation at the C-20 position alters the molecule's polarity, critically affecting its ability to fit into the hydrophobic pocket of the BLT1 G-protein coupled receptor (GPCR).

OmegaOxidation LTB4 Leukotriene B4 (Potent Agonist) OH_LTB4 20-OH-LTB4 (Partial Agonist/Antagonist) LTB4->OH_LTB4 Omega-Hydroxylation CYP4F CYP4F3A/CYP4F2 (NADPH) CYP4F->LTB4 COOH_LTB4 20-COOH-LTB4 (Biologically Inert/Weak) OH_LTB4->COOH_LTB4 Oxidation ADH ADH/ALDH (NAD+) ADH->OH_LTB4 BetaOx Beta-Oxidation (Elimination) COOH_LTB4->BetaOx

Figure 1: The LTB4 Omega-Oxidation Pathway.[2] The transition from LTB4 to 20-COOH-LTB4 represents a gradient of decreasing biological potency and increasing polarity.

Comparative Biological Activity

The critical distinction lies in how these metabolites interact with the high-affinity LTB4 receptor (BLT1).[3]

Receptor Affinity and Functional Potency

While LTB4 induces robust calcium mobilization and chemotaxis, 20-OH-LTB4 binds BLT1 with high affinity but triggers a significantly weaker response.[4] Crucially, 20-OH-LTB4 can compete with LTB4 , effectively acting as a natural antagonist to limit neutrophil recruitment. 20-COOH-LTB4 typically exhibits negligible activity, serving as the "off" switch.

FeatureLeukotriene B4 (LTB4)20-OH-LTB420-COOH-LTB4
Primary Role Pro-inflammatory DriverInflammation Dampener / ModulatorResolution Marker (Inactive)
BLT1 Affinity (Kd) High (~0.1 - 1.0 nM)High (~1.0 - 5.0 nM)Low / Negligible
BLT2 Affinity LowLowVery Low
Chemotaxis (PMN) Potent Inducer (100%)Weak Inducer / Inhibitor of LTB4Inactive / Weak Inhibitor
Calcium Mobilization Strong Transient PeakWeak/Partial ResponseNo Response
Solubility LipophilicModerately PolarHighly Polar (Water Soluble)
Key Mechanistic Insight: The "Brake" Effect

Recent research indicates that 20-OH-LTB4 is not merely a passive intermediate. In competitive assays, 20-OH-LTB4 inhibits LTB4-mediated neutrophil migration with a potency comparable to synthetic BLT1 antagonists (e.g., CP 105,696). 20-COOH-LTB4 is significantly less potent in this inhibitory capacity [1].

Experimental Protocols

To accurately differentiate these metabolites, researchers must use assays that distinguish between agonism (triggering a response) and antagonism (blocking a response).

Protocol A: Competitive Chemotaxis Assay (Boyden Chamber)

This protocol tests if the metabolite induces migration or inhibits LTB4-driven migration.

Materials:

  • Freshly isolated human neutrophils (PMNs).

  • Transwell/Boyden chamber (3 µm pore size).

  • Chemoattractant: LTB4 (10 nM).[5]

  • Test Compounds: 20-OH-LTB4 and 20-COOH-LTB4 (10 nM - 1 µM).

  • Fluorescent dye: Calcein-AM.

Workflow:

  • Labeling: Incubate PMNs (5x10^6 cells/mL) with 2 µM Calcein-AM for 30 min at 37°C. Wash 2x with HBSS.

  • Preparation: Resuspend cells in HBSS + 0.1% BSA.

  • Chamber Setup:

    • Agonist Mode: Place 20-OH or 20-COOH in the bottom well.

    • Antagonist Mode: Place LTB4 (10 nM) in the bottom well. Pre-incubate PMNs with 20-OH or 20-COOH for 15 min, then add cells to the top insert.

  • Migration: Incubate for 45–60 mins at 37°C / 5% CO2.

  • Quantification: Remove non-migrated cells from the top. Measure fluorescence of cells in the bottom well/filter using a plate reader (Ex/Em 485/530 nm).

Protocol B: LC-MS/MS Quantification

Due to the rapid metabolism of LTB4, distinguishing these isomers in biological samples requires precise mass spectrometry.

Methodology:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Transitions (MRM):

    • LTB4: m/z 335.2 → 195.1

    • 20-OH-LTB4: m/z 351.2 → 195.1

    • 20-COOH-LTB4: m/z 365.2 → 195.1

  • Differentiation: 20-OH and 20-COOH are significantly more polar than LTB4 and will elute earlier (shorter retention time) on a C18 column.

Experimental Logic Diagram

ExperimentalWorkflow Sample Biological Sample (PMN Supernatant) Extraction SPE Extraction (C18 Cartridge) Sample->Extraction AssayChoice Select Assay Type Extraction->AssayChoice Functional Functional Assay (Chemotaxis/Ca2+) AssayChoice->Functional Activity Profiling Analytical Analytical Assay (LC-MS/MS) AssayChoice->Analytical Quantification Result1 High Migration/Ca2+ = LTB4 Low Migration = 20-OH/20-COOH Functional->Result1 Result2 RT 1: 20-COOH (Polar) RT 2: 20-OH RT 3: LTB4 (Non-polar) Analytical->Result2

Figure 2: Decision tree for characterizing LTB4 metabolites in biological samples.

References

  • Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. Journal of Leukocyte Biology.

  • Powell, W. S. (1984). Properties of leukotriene B4 20-hydroxylase from polymorphonuclear leukocytes. Journal of Biological Chemistry.

  • Kikuta, Y., et al. (2002). Leukotriene B4 omega-hydroxylase (CYP4F3).[2] Prostaglandins & Other Lipid Mediators.

  • Yokomizo, T., et al. (2000). Leukotriene B4: Metabolism and Signal Transduction.[3][6] Archives of Biochemistry and Biophysics.

Sources

Receptor Binding Affinity & Functional Profile: 20-Carboxyleukotriene B4 vs LTB4

[1][2]

Executive Summary

This guide provides a technical comparison of Leukotriene B4 (LTB4) and its terminal omega-oxidation metabolite, 20-Carboxyleukotriene B4 (20-COOH-LTB4) .[1]

While LTB4 is the primary, potent agonist for the high-affinity BLT1 receptor, driving acute inflammation and chemotaxis, 20-COOH-LTB4 represents a critical physiological "brake."[1] Although 20-COOH-LTB4 retains significant binding affinity for BLT1, it exhibits negligible intrinsic activity (efficacy).[1] Consequently, it functions as a partial agonist or competitive antagonist, effectively dampening neutrophil activation and resolving inflammation.[1]

Key Takeaway: The metabolic conversion of LTB4 to 20-COOH-LTB4 is not merely a clearance mechanism but a functional switch from potent activation to receptor blockade.[1]

Molecular Profile & Metabolic Pathway

LTB4 is rapidly metabolized by human neutrophils to limit tissue damage.[1] This process, known as omega-oxidation , is mediated by the cytochrome P450 enzyme CYP4F3 and subsequent dehydrogenases.[1]

Metabolic Cascade Diagram

The following diagram illustrates the sequential oxidation of LTB4 into its inactive metabolites.

MetabolicPathwayLTB4Leukotriene B4(LTB4)[Active Agonist]OH_LTB420-OH-LTB4[Intermediate]LTB4->OH_LTB4CYP4F3(ω-hydroxylation)COOH_LTB420-COOH-LTB4[Inactive/Antagonist]OH_LTB4->COOH_LTB4Alcohol/AldehydeDehydrogenase(Oxidation)

Figure 1: Omega-oxidation pathway of LTB4 in human neutrophils.[1]

Receptor Binding Affinity Analysis

The biological effects of these molecules are mediated primarily by two G-protein coupled receptors (GPCRs): BLT1 (High Affinity) and BLT2 (Low Affinity).[1]

Comparative Affinity Data

The table below summarizes the binding constants (Kd/Ki) and functional potency.[1]

ParameterLeukotriene B4 (LTB4)20-COOH-LTB4
BLT1 Affinity (Kd) 0.1 – 1.0 nM (High Affinity)~10 – 50 nM (Moderate-High Affinity)*
BLT2 Affinity (Kd) 10 – 20 nM (Low Affinity)> 100 nM (Negligible Affinity)
Functional Role Full AgonistCompetitive Antagonist / Partial Agonist
Chemotactic Potency 100% (Reference)< 3% (Negligible)
Degranulation Activity HighInhibitory (Antagonizes LTB4)

*Note: While 20-COOH-LTB4 binds BLT1 with "high affinity" relative to non-specific lipids, its affinity is roughly 1-2 orders of magnitude lower than LTB4.[1] Crucially, it competes for the binding site without triggering the conformational change required for G-protein activation.[1]

Mechanism of Action: The "Decoy" Effect[2]
  • LTB4 Binding: Induces a robust conformational change in transmembrane domains 3 and 6 of BLT1, unlocking the G-protein binding site and triggering the Gi/Go signaling cascade (cAMP reduction, Ca2+ flux).[1]

  • 20-COOH-LTB4 Binding: The introduction of the bulky, polar carboxyl group at the omega-end disrupts the hydrophobic interaction deep within the receptor pocket.[1] It occupies the orthosteric site, preventing LTB4 binding, but fails to stabilize the active receptor state.[1]

Functional Consequences

The divergence in receptor binding translates to distinct physiological outcomes.

Signaling Pathway Activation

The diagram below compares the downstream signaling events triggered by both molecules.

SignalingBLT1_ActiveBLT1 Receptor(Active Conformation)GiGi ProteinActivationBLT1_Active->GiBLT1_BlockedBLT1 Receptor(Inactive/Blocked)NoResponseNo Response /InhibitionBLT1_Blocked->NoResponseLTB4LTB4LTB4->BLT1_ActiveBinds (Kd ~0.5 nM)COOH20-COOH-LTB4COOH->BLT1_BlockedCompetes (Ki ~20 nM)CalciumCa2+ MobilizationGi->CalciumChemotaxisChemotaxis &DegranulationCalcium->Chemotaxis

Figure 2: Differential signaling activation. LTB4 triggers the cascade; 20-COOH-LTB4 blocks it.[1]

Experimental Evidence
  • Chemotaxis: In Boyden chamber assays, LTB4 induces maximal neutrophil migration at 10 nM.[1] 20-COOH-LTB4 requires concentrations >1 µM to elicit even minimal migration, effectively making it inactive for recruitment.[1]

  • Inhibition: Pre-incubation of neutrophils with 20-COOH-LTB4 shifts the LTB4 dose-response curve to the right, confirming competitive antagonism.[1]

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine Kd/Ki values for LTB4 vs. 20-COOH-LTB4 on BLT1-expressing membranes (e.g., CHO-BLT1 cells or human neutrophils).

  • Preparation:

    • Isolate membranes from CHO-BLT1 cells by nitrogen cavitation and differential centrifugation.[1]

    • Resuspend in Binding Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1% BSA).[1]

  • Incubation:

    • Total Binding: Incubate 10 µg membrane protein with 0.5 nM [3H]-LTB4.[1]

    • Competition: Add increasing concentrations (10^-11 M to 10^-5 M) of unlabeled LTB4 or 20-COOH-LTB4.

    • Non-Specific Binding: Include 1 µM unlabeled LTB4 in control wells.

    • Incubate for 60 minutes at 4°C (to prevent metabolism).

  • Termination:

    • Rapidly filter through GF/C glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Plot % Specific Binding vs. Log[Ligand].[1] Calculate Ki using the Cheng-Prusoff equation.[1]

Protocol B: Neutrophil Chemotaxis Assay (Functional Potency)

Objective: Compare the migratory potential of human neutrophils towards LTB4 and 20-COOH-LTB4.[1]

  • Cell Isolation: Isolate human neutrophils from whole blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation.[1] Resuspend in HBSS + 0.1% HSA.[1]

  • Chamber Setup: Use a 48-well microchemotaxis chamber (e.g., Neuro Probe).

    • Bottom Wells: Fill with chemoattractant solutions:

      • LTB4 (0.1 nM – 100 nM)[1]

      • 20-COOH-LTB4 (1 nM – 1000 nM)[1]

      • Buffer Control (Negative Control)[1]

    • Filter: Place a 3 µm pore size polycarbonate filter over the wells.

    • Top Wells: Add 50 µL neutrophil suspension (2 x 10^6 cells/mL).

  • Migration: Incubate for 45 minutes at 37°C in 5% CO2 humidified air.

  • Quantification:

    • Remove non-migrated cells from the top of the filter.[1]

    • Fix and stain the filter (Diff-Quik).[1]

    • Count cells on the distal side using microscopy (5 fields/well) or image analysis software.[1]

References

  • Yokomizo, T., et al. (1997).[1] "A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis."[1][2] Nature.[1][3] Link

  • Hansson, G., et al. (1981).[1] "Identification and biological activity of novel omega-oxidized metabolites of leukotriene B4 from human leukocytes." FEBS Letters. Link

  • Powell, W.S. (1984).[1] "Properties of leukotriene B4 20-hydroxylase from polymorphonuclear leukocytes." Journal of Biological Chemistry. Link

  • Archambault, A.S., et al. (2019).[1] "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils."[1][4] Journal of Leukocyte Biology. Link

  • Tager, A.M., & Luster, A.D. (2003).[1] "BLT1 and BLT2: the leukotriene B4 receptors."[2][3][5][6][7] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Carboxyleukotriene B4
Reactant of Route 2
20-Carboxyleukotriene B4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。